The mechanism of Selonsertib centers on inhibiting the ASK1 pathway, which is centrally involved in cellular stress responses. The diagram below illustrates this core signaling cascade and the point of this compound's intervention.
Visual summary of the ASK1 pathway and this compound's inhibition point.
Research on this compound spans in vitro and in vivo models. The table below outlines key experimental methodologies used to elucidate its mechanism and efficacy.
| Model Type | Cell Lines / Animal Models | Key Treatments & Assays | Measured Outcomes |
|---|
| In Vitro | Hepatic stellate cells (HSC-T6, LX-2) [2] | • Treatment with this compound (0.5-100 µM) • MTT Assay: Cell viability • Annexin V/PI Staining & TUNEL Assay: Apoptosis • Western Blot: p-ASK1, p-p38, p-JNK, α-SMA, Collagen I | • Dose-dependent ↓ cell viability/proliferation • ↑ Apoptosis (Annexin V & TUNEL-positive cells) • ↓ p-p38, p-JNK, α-SMA, Collagen I | | _In Vivo (Liver) | • Rat: DMN-induced fibrosis model [2] • Mouse: LPS/GalN-induced ALF model [4] • Mouse: Diet-induced NASH model [5] | • this compound (15-60 mg/kg; i.p. or oral) • Histology (H&E, Sirius Red) • Serum ALT/AST measurement • Western Blot of liver tissue | • ↓ Fibrosis & collagen deposition • ↓ Necrosis & serum ALT/AST • ↓ Hepatic p-p38 & p-JNK | | _In Vivo (Kidney) | • db/db eNOS−/− mice (DKD model) [1] • Rat UUO model [1] | • Treatment with ASK1 inhibitor (GS-444217, predecessor to this compound) • Measurement of eGFR, albuminuria, BUN, creatinine • Kidney histology | • Improved eGFR & ↓ albuminuria • Reduced tubular apoptosis & interstitial fibrosis | | Clinical Biomarker | Human plasma samples (MOSAIC Trial) [1] | SomaScan Proteomic Platform: Analysis of ~7,000 plasma proteins pre- and post-treatment. | Identification of proteomic signatures associated with efficacy, particularly in patients with lower baseline eGFR. |
The clinical development of this compound highlights the importance of patient population and disease stage in determining therapeutic success.
Non-Alcoholic Steatohepatitis (NASH): While a Phase 2 trial showed that 18 mg this compound for 24 weeks improved fibrosis in 43% of patients with stage 2-3 fibrosis [5], subsequent Phase 3 trials (STELLAR-3 and STELLAR-4) failed to meet their primary endpoints. In these larger trials, 48 weeks of treatment did not lead to significant fibrosis regression or reduce liver-related clinical events in patients with bridging fibrosis or compensated cirrhosis [6] [7]. This suggests that ASK1 inhibition may not be sufficient to reverse later-stage, established fibrosis in NASH.
Diabetic Kidney Disease (DKD): The recent Phase 2b MOSAIC trial demonstrated a positive outcome. This compound met its primary endpoint by significantly reducing the slope of decline in the estimated glomerular filtration rate (eGFR) in patients with type 2 diabetes and moderate to advanced DKD [8] [1]. Proteomic data from this trial confirmed that this compound modulates pathways related to fibrosis, inflammation, and cell death in humans, with effects most pronounced in a subset of patients with poorer baseline kidney function [1].
The journey of this compound provides critical insights for drug development:
The core mechanism involves ASK1 activation when reactive oxygen species (ROS) disrupt its binding with inhibitory partners.
The diagram below illustrates this activation pathway and downstream signaling.
ASK1 Activation by Oxidative Stress: ROS oxidizes Trx, causing its dissociation and enabling TRAF protein recruitment, leading to ASK1 signalosome activation and downstream signaling.
A comprehensive approach to studying ASK1 in oxidative stress involves molecular, biochemical, and cellular techniques. The workflow below outlines key methodologies.
Experimental Workflow: A multi-step approach to investigate ASK1, from system manipulation to functional outcome analysis.
Genetic & Pharmacological Manipulation
Assessing ASK1 Activation & Complex Formation
Monitoring Downstream Pathway Activation
Evaluating Functional Outcomes
The ASK1 signalosome integrates signals from numerous regulators. The table below summarizes some of the most critical proteins.
| Protein/Complex | Interaction Type | Effect on ASK1 | Experimental Evidence |
|---|---|---|---|
| Thioredoxin (Trx) | Non-covalent binding to N-terminus | Inhibition (dissociates upon oxidation) | Co-IP, Kinase Assays, Trx redox state mutants [1] [2] |
| TRAF2 / TRAF6 | Recruitment to signalosome | Activation | Co-IP, studies in TRAF2/6-deficient MEFs [1] |
| 14-3-3 Proteins | Phospho-Ser966 binding | Inhibition (dissociates upon dephosphorylation) | Co-IP, ASK1 S966A mutant analysis [1] |
| Protein Phosphatase 5 (PP5) | Dephosphorylates Thr845 | Inhibition (negative feedback) | In vitro phosphatase assays [1] |
| FBXO22 (SCF Complex) | Degrades TRIM48 (ASK1 activator) | Indirect Inhibition | Ubiquitination assays, protein stability (CHX chase) [8] |
Dysregulated ASK1 signaling is implicated in numerous diseases, making it a promising therapeutic target.
Selonsertib (development codes: GS-4997, SAR443122) is a first-in-class, highly selective oral inhibitor of apoptosis signal-regulating kinase 1 (ASK1), a key regulator of cellular stress and inflammatory pathways. This small molecule therapeutic agent has been investigated primarily for its anti-fibrotic, anti-inflammatory, and anti-apoptotic properties across multiple disease states, including non-alcoholic steatohepatitis (NASH), diabetic kidney disease (DKD), pulmonary conditions, and neuroinflammatory disorders. Despite promising preclinical data, clinical development has faced significant challenges, particularly in Phase III trials for NASH where this compound monotherapy failed to demonstrate sufficient efficacy for regulatory approval, leading to discontinuation of several development programs [1].
The drug candidate emerged from rational drug design targeting the ASK1 pathway, which represents a central signaling node in the cellular response to oxidative stress and inflammation. This compound's mechanism involves allosteric inhibition of ASK1, preventing its activation and subsequent downstream signaling through p38 and JNK pathways. This targeted approach aimed to address fundamental disease mechanisms in fibrotic and inflammatory conditions while potentially avoiding the limitations of broader anti-inflammatory therapies. The clinical development trajectory of this compound provides valuable insights into the challenges of translating promising preclinical findings into clinical success, particularly for complex multifactorial diseases [2] [3].
Rapid Oral Absorption: this compound demonstrates favorable absorption characteristics with a time to maximum concentration (Tmax) of approximately 0.5 hours in mouse models and 1-2 hours in human studies, indicating rapid gastrointestinal absorption. This quick absorption profile supports once-daily dosing regimens in clinical applications [4] [5].
Dose-Proportional Exposure: Phase I clinical trials established that this compound exhibits linear pharmacokinetics across a dose range of 1-100 mg, with both peak concentration (Cmax) and area under the curve (AUC) increasing proportionally with dose. This predictable exposure relationship facilitates dose adjustment and titration in clinical practice [6] [5].
Minimal Food Effect: Administration with a high-fat meal demonstrated no significant impact on this compound bioavailability, providing dosing flexibility without regard to meal timing. This absence of food effect simplifies patient administration and may improve medication adherence in chronic conditions requiring long-term therapy [6] [5].
Limited Brain Penetration: this compound demonstrates restricted blood-brain barrier penetration with a brain-to-plasma partition coefficient (Kp) of 0.004 in mice, indicating predominantly peripheral distribution. This limited CNS penetration is attributed to this compound being a substrate for P-glycoprotein (P-gp) efflux transporters, as demonstrated in high efflux ratios across Caco-2 and MDR-MDCK cell models [4].
Hepatic Metabolism: this compound undergoes predominant hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 identified as the major isoform responsible for its biotransformation. This metabolic profile suggests potential for drug-drug interactions with strong CYP3A4 inducers or inhibitors, necessitating appropriate clinical monitoring [2].
Inactive Metabolite Formation: The primary metabolite, GS-607509, is formed through oxidative metabolism and demonstrates significantly reduced pharmacological activity compared to the parent compound. The formation of this inactive metabolite reduces concerns about extended pharmacological effects or toxicity related to metabolic products [6] [5].
Renal Elimination Characteristics: Renal excretion represents a minor elimination pathway for unchanged this compound, with less than 10% of the administered dose recovered unchanged in urine. This limited renal clearance suggests that dose adjustment may not be necessary in patients with mild to moderate renal impairment, though specific studies in severe renal impairment are limited [6] [5].
Favorable Half-Life: this compound demonstrates an elimination half-life compatible with once-daily dosing, supported by its rapid absorption and prolonged target engagement despite relatively short plasma half-life, a characteristic potentially attributable to its binding kinetics and distribution characteristics [6].
Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Human Subjects
| Parameter | Value | Conditions | Study Reference |
|---|---|---|---|
| Tmax | 0.5 hours (mice), 1-2 hours (human) | Fasted state | [4] [5] |
| Dose Proportionality | Linear 1-100 mg | Single and multiple dosing | [6] [5] |
| Food Effect | No significant impact | High-fat meal | [6] [5] |
| Brain Penetration (Kp) | 0.004 | Mouse model | [4] |
| Primary Metabolite | GS-607509 (inactive) | CYP3A4-mediated | [6] [5] |
| Renal Excretion | <10% unchanged | Single dose | [6] [5] |
| Oral Bioavailability | 74% (mice) | 10 mg/kg dose | [4] |
This compound inhibits ASK1 activation, preventing downstream pro-apoptotic and inflammatory signaling.
The primary molecular target of this compound is apoptosis signal-regulating kinase 1 (ASK1, also known as MAP3K5), a serine/threonine kinase that serves as a critical mediator in cellular stress response pathways. ASK1 activation occurs through multiple mechanisms, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory stimuli such as TNF-α and lipopolysaccharides (LPS). Under basal conditions, ASK1 remains in an inactive state through association with inhibitory proteins including thioredoxin. Upon cellular stress, these inhibitory interactions are disrupted, leading to ASK1 autophosphorylation and activation [2]. This compound functions as a selective ATP-competitive inhibitor that binds to the kinase domain of ASK1, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. By targeting this upstream regulator, this compound simultaneously modulates multiple pathogenic processes without direct inhibition of terminal kinases that would likely cause greater disruption to homeostatic cellular functions [2].
The downstream consequences of ASK1 inhibition include reduced activation of both p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. These signaling cascades regulate fundamental cellular processes including apoptosis, inflammatory cytokine production, and fibrotic responses. The half-maximal effective concentration (EC50) of this compound for ASK1 inhibition in human whole blood was determined to be 56 ng/mL, indicating potent target engagement at achievable plasma concentrations [6] [5]. This targeted inhibition approach represents a therapeutic advantage over direct p38 or JNK inhibition, which has been associated with significant toxicity concerns in clinical development due to the broad physiological roles of these terminal kinases [2].
Table 2: Pharmacodynamic Effects of this compound in Preclinical and Clinical Studies
| Disease Model | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|
| NASH/Hepatic Fibrosis | 43% fibrosis improvement (≥1 stage) with 18 mg dose; Reduced hepatic collagen content | Inhibition of hepatocyte apoptosis and stellate cell activation | [1] |
| Diabetic Kidney Disease | Attenuated kidney function decline; Reduced podocyte loss and glomerulosclerosis | Suppression of oxidative stress-induced renal cell apoptosis | [7] |
| Pulmonary Emphysema | Attenuated elastase-induced emphysema; Reduced alveolar destruction | Decreased lung inflammation and oxidative stress | [2] |
| Neuroinflammation | Reduced TNF-α in brain tissue; Inhibited microglial activation | Suppression of ASK1-p38 pathway in CNS | [4] |
| Cardiovascular | Improved endothelial function; Reduced vascular inflammation | Inhibition of oxidative stress in vascular tissues | [2] |
In hepatic disease models, this compound demonstrated significant anti-fibrotic activity in preclinical models of non-alcoholic steatohepatitis (NASH). In a phase II clinical trial involving patients with NASH and stage 2-3 fibrosis, treatment with this compound 18 mg daily for 24 weeks resulted in fibrosis improvement of at least one stage in 43% of patients compared to 30% with the 6 mg dose and 20% with simtuzumab alone [1]. The therapeutic effects correlated with reduced hepatic collagen content as measured by morphometric analysis and magnetic resonance elastography, supporting its disease-modifying potential in fibrotic liver conditions through direct targeting of the ASK1-mediated fibrotic cascade [1].
In renal applications, this compound exhibited renoprotective effects in models of diabetic kidney disease. When combined with the ACE inhibitor enalapril in the 5/6 nephrectomy rat model, this compound demonstrated additive benefits in reducing glomerulosclerosis and attenuating kidney function decline beyond monotherapy with either agent alone [7]. The combination therapy resulted in significant reduction of glomerulosclerosis with more regression than either monotherapy, suggesting that ASK1 inhibition targets a novel, non-hemodynamic pathway in chronic kidney disease that complements standard renin-aldosterone-angiotensin system blockade [7].
In pulmonary research, this compound demonstrated dose-dependent protection against elastase-induced emphysema in mouse models, representing the first demonstration of ASK1 involvement in this pathophysiology. Treatment with this compound significantly prevented alveolar enlargement and destruction of alveolar septa, with concomitant reductions in inflammatory cell infiltration and oxidative stress markers in lung tissue [2]. These findings suggest potential application in COPD and other inflammatory lung diseases where oxidative stress and apoptosis contribute to disease progression.
In neurological studies, this compound exhibited anti-neuroinflammatory properties in LPS-induced neuroinflammation models, reducing both plasma and brain TNF-α levels despite limited brain penetration [4]. In vitro studies using BV2 microglial cells demonstrated that this compound inhibited inflammatory cytokines and NO production by suppressing phosphorylated ASK1, suggesting potential indirect CNS effects through modulation of peripheral inflammation or activity at the blood-brain barrier interface [4].
The clinical development program for this compound has yielded mixed results across different therapeutic areas. In Phase III trials for NASH with bridging fibrosis (STELLAR-3) and compensated cirrhosis (STELLAR-4), this compound monotherapy failed to meet primary endpoints of fibrosis improvement compared to placebo, leading to discontinuation of the monotherapy development for NASH [1]. Similarly, in a Phase II trial for pulmonary arterial hypertension (ARROW study), this compound did not demonstrate significant clinical benefits compared to placebo [2].
However, more promising results were observed in diabetic kidney disease. A Phase II trial demonstrated that this compound slowed renal function decline in patients with DKD, though it was associated with acute kidney injury as a notable adverse effect [2]. The acute decrease in eGFR observed with this compound initiation is hypothesized to be due to inhibition of tubular secretion of creatinine rather than true hemodynamic effects or kidney damage, a consideration important for clinical monitoring [7].
In combination therapy approaches, the Phase II ATLAS trial evaluated this compound in combination with cilofexor (FXR agonist) and firsocostat (ACC inhibitor) in patients with bridging fibrosis or compensated cirrhosis due to NASH. While this compound-containing regimens showed limited additional benefit, the combination of cilofexor and firsocostat demonstrated significant improvements in liver biochemistry, liver stiffness, and histologic measures [3].
The overall safety profile of this compound has been established through multiple clinical trials. In Phase I studies with healthy subjects, this compound was generally well tolerated with adverse events typically characterized as mild to moderate in severity [6] [5]. The most commonly reported adverse events included headache, nausea, and device-site reactions in clinical trial settings [6].
A notable safety consideration is the potential for renal effects, as this compound has been associated with acute changes in creatinine clearance without evidence of intrinsic renal damage. This appears to result from inhibition of tubular secretion of creatinine rather than true nephrotoxicity [7]. Additional safety considerations include the potential for drug-drug interactions via CYP3A4 metabolism, though formal interaction studies have not been comprehensively reported in the available literature.
The narrow therapeutic window observed in some clinical applications, coupled with the development of a long-half-life metabolite (GS-607509), has raised concerns about potential toxicity with chronic dosing despite generally acceptable short-term tolerability [2]. These factors have complicated the establishment of optimal dosing regimens for long-term therapy in chronic conditions.
Bioanalytical methods for quantifying this compound and its metabolite GS-607509 employed liquid chromatography with tandem mass spectrometry (LC-MS/MS) with validated methods across multiple matrices including plasma, urine, and tissue homogenates. The assays demonstrated appropriate sensitivity, accuracy, and precision across the concentration ranges encountered in preclinical and clinical studies [6] [4] [5].
Clinical pharmacokinetic studies utilized standardized designs including single ascending dose (SAD) and multiple ascending dose (MAD) protocols in randomized, double-blind, placebo-controlled settings. Phase I trials enrolled healthy subjects who received this compound doses ranging from 1-100 mg as single doses or once daily for 14 days. Serial blood samples were collected at predetermined time points for determination of plasma concentrations, and urine collections were implemented in specific cohorts to characterize renal elimination [6] [5].
Tissue distribution studies in preclinical models employed standardized protocols for sample collection, processing, and analysis. For brain penetration assessment, mice were administered this compound (10 mg/kg orally) and euthanized at predetermined time points for collection of blood and brain tissue. Plasma and brain homogenates were analyzed using LC-MS/MS methods, with partition coefficients (Kp) calculated as the ratio of tissue to plasma concentration [4].
Target engagement biomarkers included measurement of phosphorylated ASK1 and downstream phospho-p38 and phospho-JNK in relevant tissues and cell systems. In clinical studies, ex vivo pharmacodynamic assessment was performed in blood from healthy donors using an auranofin-stimulated C-X-C motif chemokine ligand 1 (CXCL1) assay, establishing an EC50 of 56 ng/mL for ASK1 inhibition in human whole blood [6] [5].
Disease-specific functional assays included histopathological evaluation of tissue samples across different disease models. In the elastase-induced emphysema mouse model, lungs were collected for histology, inflammatory cell counts, and measurement of oxidative stress markers including malondialdehyde (MDA) and protein carbonylation [2]. In renal studies, kidney tissues were evaluated for glomerulosclerosis, interstitial fibrosis, and molecular analyses including RNA sequencing to identify differentially expressed pathways [7].
Translational biomarkers applied in clinical trials included magnetic resonance elastography (MRE) for liver stiffness, MRI-PDFF for hepatic fat fraction, and serum biomarkers of apoptosis (cleaved cytokeratin-18) and fibrosis (ELF score, PRO-C3). These non-invasive biomarkers complemented traditional histopathological endpoints in clinical trials [1].
This compound represents a pioneering therapeutic approach targeting ASK1-mediated signaling pathways in inflammatory and fibrotic diseases. Its favorable pharmacokinetic profile, including rapid absorption, dose-proportional exposure, minimal food effect, and once-daily dosing suitability, supported its advancement through clinical development. The pharmacodynamic evidence demonstrating potent ASK1 inhibition with downstream anti-inflammatory, anti-apoptotic, and anti-fibrotic effects across multiple disease models highlighted its potential therapeutic utility.
However, the clinical translation of these promising properties has faced significant challenges, particularly the failure of Phase III trials in NASH. These outcomes highlight the complexities of targeting fibrotic diseases and suggest that single-pathway inhibition may be insufficient in multifactorial chronic conditions. The mixed results across different disease areas indicate that patient selection, combination therapy approaches, and biomarker-driven strategies may be essential for future development of ASK1-targeted therapies.
The core mechanism of Selonsertib revolves around its specific inhibition of ASK1 (also known as MAP3K5), a pivotal enzyme in cellular stress response pathways. The table below details the key components of this signaling cascade and the site of this compound's action.
| Signaling Component | Full Name & Role | Effect of this compound Inhibition |
|---|
| ASK1 (MAP3K5) | Apoptosis Signal-regulating Kinase 1 A MAP3K that is activated by cellular stressors (e.g., ROS, LPS). | Directly binds and inhibits ASK1 kinase activity, preventing its autophosphorylation and activation [1] [2]. | | MKK4/MKK7 | MAP Kinase Kinases Directly phosphorylated by ASK1; they activate JNK [2]. | Their activation is reduced due to upstream ASK1 inhibition. | | MKK3/MKK6 | MAP Kinase Kinases Directly phosphorylated by ASK1; they activate p38 [2]. | Their activation is reduced due to upstream ASK1 inhibition. | | JNK | c-Jun N-terminal Kinase A terminal MAPK; regulates apoptosis, inflammation [3] [4]. | Phosphorylation and activity are decreased [1] [3]. | | p38 | p38 Mitogen-Activated Protein Kinase A terminal MAPK; regulates inflammation, fibrosis [3] [5]. | Phosphorylation and activity are decreased [3] [5]. |
This mechanism can be visualized through the following signaling pathway:
This compound inhibits activated ASK1, preventing downstream JNK/p38 signaling.
The inhibitory effects of this compound on the ASK1-JNK-p38 pathway have been validated through various in vitro and in vivo experiments. The table below summarizes quantitative findings from key studies.
| Experimental Model | Treatment | Key Measured Outcome | Observed Effect of this compound |
|---|---|---|---|
| LPS/GalN-induced ALF (Mouse) [1] | 30-60 mg/kg, i.p. | Hepatic p-JNK, mitochondrial p-DRP1 | Significant reduction in protein levels vs. control. |
| DMN-induced Fibrosis (Rat) [3] | In vivo dosage | Hepatic p-p38, p-JNK, α-SMA, Collagen I | Strong suppression of protein levels. |
| Hepatic Stellate Cells (HSC-T6, LX-2) [3] | 10-50 µM | p-ASK1, p-p38, p-JNK, Cell proliferation | Dose-dependent inhibition of protein levels and cell growth. |
| Raw264.7 Macrophages [1] | 5 µM | Mitochondrial p-DRP1, Cytokine release (TNF-α, IL-1α) | Reduced protein level and cytokine secretion. |
To help you evaluate or replicate these findings, here are the methodologies from the cited studies:
In Vivo Liver Injury Model (Mouse) [1]:
In Vitro Macrophage Studies [1]:
In Vitro Hepatic Stellate Cell (HSC) Studies [3]:
The body of evidence demonstrates that this compound acts as a specific upstream inhibitor of the ASK1-JNK/p38 axis. This mechanism is non-hemodynamic and targets pathways related to oxidative stress, apoptosis, and inflammation [6]. While highly effective in pre-clinical models, it is important to note that this pathway inhibition did not translate to successful fibrosis regression in Phase III clinical trials for patients with advanced NASH (bridging fibrosis or compensated cirrhosis) [7]. This underscores the complexity of human disease and the potential difference between inhibiting a pathway in animal models and achieving therapeutic outcomes in patients.
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a crucial mediator of cellular stress responses and represents a promising therapeutic target for multiple disease pathologies. As a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, ASK1 occupies an apical position in stress-activated signaling cascades that ultimately determine cellular fate decisions between survival, differentiation, and apoptosis. First isolated from a human macrophage library in 1996, ASK1 has since been recognized as a master regulator of inflammation, fibrosis, and cell death pathways across diverse tissue types [1]. The kinase functions as a molecular sensor that translates various cellular stressors into specific phosphorylation events through the JNK and p38 MAPK pathways, making it an attractive target for conditions characterized by excessive cellular stress and inflammatory responses.
The physiological importance of ASK1 is evidenced by its involvement in fundamental biological processes, including embryonic development, tissue homeostasis, and immune regulation. ASK1 knockout mice exhibit accelerated bone formation with increased trabecular bone volume and connectivity density, demonstrating the kinase's role in endochondral ossification and skeletal development [2]. These animals display no overt phenotypic abnormalities under basal conditions, suggesting that ASK1 inhibition may be a well-tolerated therapeutic strategy [1] [2]. The absence of severe developmental defects in ASK1-deficient models indicates substantial functional redundancy within cellular stress response pathways or compensatory mechanisms that maintain homeostasis despite ASK1 ablation.
ASK1 possesses a multi-domain architecture that facilitates its regulation and function within stress signaling pathways. The N-terminal region contains a inhibitory domain that interacts with regulatory proteins such as thioredoxin (Trx), which maintains ASK1 in an autoinhibited state under basal conditions. The central catalytic domain exhibits typical protein kinase features, while the C-terminal region mediates protein-protein interactions and contains phosphorylation sites that modulate ASK1 activity [1]. This structural organization allows ASK1 to integrate multiple input signals and respond appropriately to varying cellular conditions.
Structural studies have revealed that ASK1 activation involves conformational changes that disrupt autoinhibitory interactions, allowing for kinase activation through trans-autophosphorylation. The catalytic domain contains characteristic bilobed architecture common to protein kinases, with the active site located between the N-terminal and C-terminal lobes. Understanding these structural features has been instrumental in rational drug design efforts targeting ASK1's ATP-binding pocket and allosteric regulatory sites [1].
ASK1 regulation involves a complex interplay of protein-protein interactions and post-translational modifications that control its subcellular localization and catalytic activity:
Table 1: ASK1 Regulatory Proteins and Their Effects
| Regulatory Protein | Effect on ASK1 | Activating Conditions |
|---|---|---|
| Thioredoxin (Trx) | Inhibition | Reduced conditions |
| Glutaredoxin | Inhibition | Reduced conditions |
| 14-3-3 proteins | Inhibition | Phosphorylation-dependent |
| TRAF2/TRAF6 | Activation | TNF-α stimulation |
| Daxx | Activation | Fas receptor stimulation |
| CHIP | Degradation | Prolonged activation |
ASK1 serves as a signaling hub that integrates diverse stress signals into coordinated kinase responses. The activation of ASK1 occurs through multiple mechanisms in response to various cellular stressors [1]:
The following diagram illustrates the core ASK1 signaling pathway and its regulatory mechanisms:
Figure 1: ASK1 Signaling Pathway - ASK1 integrates multiple stress signals to activate JNK and p38 pathways, regulating diverse cellular outcomes.
Once activated, ASK1 phosphorylates and activates two principal downstream kinase pathways: MKK4/MKK7-JNK and MKK3/MKK6-p38 [1]. These signaling cascades ultimately regulate transcription factors that control expression of genes involved in apoptosis, inflammation, and differentiation:
In the context of apoptotic regulation, ASK1 activation inhibits cell volume regulation through suppression of Akt1 activation, creating conditions permissive for apoptotic volume decrease (AVD) and cell death execution [3]. This relationship between ASK1 and volume regulatory mechanisms represents a critical connection between stress kinase signaling and biophysical changes during apoptosis.
The development of ASK1 inhibitors has progressed substantially in recent years, with multiple chemical scaffolds showing efficacy in preclinical models. These compounds primarily function through ATP-competitive inhibition of ASK1's kinase domain, preventing phosphorylation of downstream targets [1]. The most advanced ASK1 inhibitor in clinical development is Selonsertib (GS-4997), which exhibits an IC₅₀ of 3 nM against ASK1 and has progressed to Phase III clinical trials for non-alcoholic steatohepatitis (NASH) [1]. Structural modifications to the original scaffold have focused on optimizing selectivity profiles and pharmacokinetic properties while maintaining potent ASK1 inhibition.
Structure-activity relationship (SAR) studies have identified key molecular features required for effective ASK1 inhibition [1]:
Table 2: Selected ASK1 Inhibitors and Their Properties
| Compound | Chemical Class | IC₅₀ (ASK1) | Clinical Status | Primary Indications |
|---|---|---|---|---|
| This compound (GS-4997) | Pyrazolopyrimidine | 3 nM | Phase III (discontinued) | NASH, PAH |
| Analog 1 | Pyrazolopyrimidine | 5 nM | Preclinical | - |
| Analog 2 | Pyrazolopyrimidine | 12 nM | Preclinical | - |
| Compound 3 | Imidazo[1,2-a]pyridine | 8 nM | Preclinical | - |
| Compound 4 | Indazole | 11 nM | Preclinical | - |
ASK1 inhibition demonstrates particular promise for the treatment of fibro-inflammatory conditions characterized by chronic cellular stress and maladaptive tissue responses. Clinical development programs have focused primarily on:
Despite promising preclinical results, clinical development of ASK1 inhibitors has faced challenges. The STELLAR trials evaluating this compound in NASH patients with bridging fibrosis or compensated cirrhosis did not meet primary endpoints for improving fibrosis without worsening NASH, leading to discontinuation of the clinical program [1]. These results highlight the complexities of translating ASK1 inhibition from animal models to human diseases and suggest that patient selection, combination therapies, or biomarker-driven approaches may be necessary for future success.
Robust assessment of ASK1 inhibition requires orthogonal methods spanning biochemical, cellular, and phenotypic endpoints. The following experimental approaches provide comprehensive characterization of ASK1 inhibitors:
The following diagram illustrates a recommended workflow for comprehensive ASK1 inhibitor characterization:
Figure 2: ASK1 Inhibitor Screening Workflow - A systematic approach for identifying and characterizing ASK1 inhibitors from compound libraries to in vivo validation.
Translation of ASK1 inhibition to physiological systems requires validation in animal models that recapitulate disease pathophysiology:
For comprehensive assessment of ASK1 inhibitor efficacy, researchers should employ multiple models that evaluate different aspects of ASK1 biology and disease pathology. Dose-response relationships should be established using pharmacodynamic biomarkers including phospho-JNK, phospho-p38, and downstream transcriptional targets to confirm target engagement and guide dosing regimens in preclinical studies.
Table 3: Key Experimental Models for ASK1 Research
| Model System | Key Readouts | Applications |
|---|---|---|
| ASK1 knockout mice | Bone morphology, chondrocyte survival, stress response | Validation of genetic targeting |
| Primary hepatocytes | Lipid accumulation, inflammatory markers, apoptosis | NASH/fibrosis research |
| Cardiac myocytes | Cell death markers, hypertrophy, contractile function | Cardiovascular applications |
| Neuronal cultures | Oxidative stress, apoptosis, neurite outgrowth | Neurodegenerative diseases |
| Cancer cell lines | Proliferation, migration, invasion, drug resistance | Oncological applications |
ASK1 represents a pivotal node in cellular stress response pathways with broad therapeutic implications for fibrotic, inflammatory, and degenerative diseases. While clinical development of ASK1 inhibitors has faced challenges, the continued investigation of ASK1 biology and inhibitor optimization holds significant promise. Future directions should focus on:
The table below summarizes the key quantitative and structural data on selonsertib's interaction with ASK1.
| Aspect | Details |
|---|---|
| Mechanism of Action | ATP-competitive, type I inhibitor (binds active kinase conformation) [1] [2] |
| Reported Potency (IC₅₀) | 3 nM [3] |
| Key Binding Residues | Lys709 (catalytic loop), Gln756, Val757 (hinge region) [2] |
| Critical Binding Motif | 4-isopropyl-1,2,4-triazole moiety; its removal reduces potency by ~1000-fold [2] |
| Pharmacodynamic Effect | >92% reduction in ASK1 autophosphorylation (pASK1) in human whole blood [4] |
Researchers use several key methodologies to characterize this compound's binding and inhibitory activity.
The following diagram illustrates the signaling pathway of ASK1 and the point of inhibition by this compound.
The diagram above shows that under oxidative stress, thioredoxin (TRX) dissociates from ASK1, leading to its activation. Active ASK1 then triggers a kinase cascade resulting in detrimental cellular outcomes. This compound acts by directly binding to and inhibiting the activated ASK1 kinase [4] [3] [1].
Selonsertib is a highly selective, ATP-competitive inhibitor of ASK1 (MAP3K5), a serine/threonine kinase activated by oxidative stress [1] [2]. Its mechanism in rescuing mitochondrial dysfunction can be summarized as follows:
Figure 1: this compound inhibits oxidative stress-induced ASK1 pathway to rescue mitochondrial function.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Model System | Treatment | Key Findings | Source |
|---|---|---|---|
| RAW264.7 Macrophages | 5 µM this compound + 500 ng/ml LPS | Attenuated mitochondrial dysfunction; Reduced inflammatory cytokines (TNF-α, IL-1α) | [4] |
| LPS/GalN-induced ALF (Mice) | 15-60 mg/kg (i.p.) | Significant, dose-dependent reduction in serum ALT/AST; Reduced hepatic necrosis | [4] [5] |
| Elastase-induced Emphysema (Mice) | 3-30 mg/kg (i.n.) | Dose-dependent attenuation of alveolar enlargement; Reduced oxidative stress (TBARS) | [3] |
| ASK1 Enzyme Assay | N/A | pIC50 = 8.3 ± 0.07 (highly potent ASK1 inhibition) | [2] |
Table 2: Clinical Trial Outcomes for this compound
| Clinical Condition | Trial Phase | Primary Outcome | Notes & Secondary Findings |
|---|---|---|---|
| NASH with Compensated Cirrhosis (F4) | Phase 3 (STELLAR-4) | No significant benefit: 14.4% (18 mg) vs 12.8% (placebo) had ≥1-stage fibrosis improvement [1]. | Generally well-tolerated, but lacked efficacy vs. placebo [1]. |
| NASH with Bridging Fibrosis (F3) | Phase 3 (STELLAR-3) | Did not meet primary endpoint [1]. | |
| Diabetic Kidney Disease (DKD) | Phase 2b (MOSAIC) | Promising effect: Slowed decline of kidney function [6]. | Associated with acute kidney injury adverse events [3]. Plasma proteome signature identified in responders [6]. |
| Pulmonary Arterial Hypertension | Phase 2 (ARROW) | Trial discontinued due to lack of efficacy [3]. |
For researchers looking to investigate this compound's effects on mitochondrial dysfunction, here are detailed methodologies from key studies.
1. In Vitro Model of LPS-Induced Mitochondrial Dysfunction in Macrophages [4]
2. In Vivo Model of LPS/GalN-Induced Acute Liver Failure (ALF) [4] [2]
3. In Vivo Model of Elastase-Induced Pulmonary Emphysema [3]
The table below summarizes the key parameters for treating macrophages with this compound, based on established in vitro methods [1].
| Parameter | Specification |
|---|---|
| Cell Model | Mouse macrophage cell line RAW264.7 [1] |
| This compound Stock | Reconstitute in DMSO to desired stock concentration (e.g., 10 mM) [2] |
| Working Concentration | 5 µM [1] |
| Pretreatment Duration | 6 hours [1] |
| Culture Medium | RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin [1] |
| Subsequent Stimulation | Lipopolysaccharide (LPS) at 500 ng/mL for 4 hours [1] |
This protocol is designed to investigate this compound's effects on mitochondrial function and inflammatory signaling in macrophages. Core downstream analyses are summarized below.
| Research Focus | Key Readouts & Assays |
|---|---|
| Signaling Pathway Analysis | Western Blot for p-ASK1, JNK, p-JNK, DRP1; Mitochondrial fractionation for DRP1 translocation [1]. |
| Mitochondrial Function | Mitochondrial membrane potential (JC-1 staining), mPTP opening (Calcein-AM assay), mitochondrial ROS (MitoSOX Red) [1]. |
| Inflammatory Response | ELISA/CBA for TNF-α, IL-1α, IL-6, MCP-1 [1]. |
This diagram illustrates the core signaling pathway and experimental workflow.
I hope this detailed protocol provides a solid foundation for your research. Should you require information on adapting this protocol to primary human macrophages or other related assays, please feel free to ask.
The 5/6 nephrectomy model is a well-established method for inducing chronic kidney disease (CKD) and is characterized by the development of hypertension, albuminuria, and progressive glomerulosclerosis [1]. Selonsertib (SEL) is a selective, clinical-stage inhibitor of ASK1 (MAP3K5), a serine/threonine kinase that acts as a key mediator of oxidative stress signaling pathways [2] [3]. Inhibition of ASK1 with this compound targets non-hemodynamic pathways, offering a complementary approach to standard renin-angiotensin system blockade by reducing apoptosis, inflammation, and fibrosis [1].
The table below summarizes the core experimental design and primary outcomes from a key study investigating this compound in a hypertensive 5/6 Nx rat model [1].
| Aspect | Details |
|---|---|
| Animal Model | Male Sprague-Dawley rats with 5/6 Nx induced by ligation of renal artery branches [1]. |
| Randomization | At 8 weeks post-surgery, based on equivalent levels of systolic BP, albuminuria, and glomerulosclerosis [1]. |
| Treatment Groups | 1. Control (untreated); 2. This compound alone; 3. Enalapril alone (ACEI); 4. Combination (this compound + Enalapril) [1]. |
| Treatment Duration | From week 8 to week 12 after 5/6 Nx [1]. |
| This compound Administration | Dietary admix at 0.009% concentration, designed to achieve >90% inhibition of ASK1 function [1]. |
| Key Findings: Functional & Histological | |
| - Systolic BP | Reduced by Enalapril and Combination; no effect from this compound alone [1]. |
| - Kidney Function (Serum Creatinine) | This compound alone and Combination preserved kidney function versus controls [1]. |
| - Glomerulosclerosis | Combination treatment resulted in significant reduction and regression versus all other groups [1]. |
| Key Findings: Molecular/Cellular | |
| - Podocyte Loss | Reduced by this compound alone and Combination [1]. |
| - Apoptosis | Reduced by this compound alone and Combination [1]. |
| - Interstitial Macrophages | Reduced by Enalapril and Combination [1]. |
1. Animal Model and Housing
2. 5/6 Nephrectomy Surgery (Ligation/Infarction Model) This method reduces renal mass via infarction, which induces a more pronounced hypertensive phenotype compared to the surgical resection (polectomy) model [4].
3. Randomization and Treatment
4. Outcome Measurements
The diagram below illustrates the core mechanism by which this compound exerts its protective effects.
Chronic Kidney Disease (CKD) represents a significant global health burden, with diabetic kidney disease (DKD) accounting for nearly half of all incident cases. Despite standard-of-care treatments including angiotensin-converting enzyme inhibitors (ACEi) and angiotensin receptor blockers (ARBs), a substantial proportion of patients continue to experience disease progression, creating an urgent need for novel therapeutic approaches. Selonsertib, a highly selective, orally-administered inhibitor of apoptosis signal-regulating kinase 1 (ASK1), represents a promising candidate that targets non-hemodynamic pathways in CKD progression. The combination strategy of this compound with ACE inhibitors has emerged as a compelling approach to address multiple pathological mechanisms simultaneously, potentially offering enhanced renal protection compared to monotherapies.
The scientific rationale for this combination rests on targeting complementary pathways in CKD progression: ACE inhibitors primarily address hemodynamic factors through renin-angiotensin-aldosterone system (RAAS) blockade, while this compound targets oxidative stress-mediated inflammation, apoptosis, and fibrosis through ASK1 inhibition. Recent preclinical evidence demonstrates that this combination provides additive benefits in reducing glomerulosclerosis, attenuating kidney function decline, and preserving podocyte integrity. Early-phase clinical trials have yielded promising but complex results, necessitating careful protocol design to account for this compound's unique effects on creatinine secretion and associated interpretation challenges of renal function parameters.
CKD progression involves multiple interconnected pathological processes including glomerular hypertension, oxidative stress, chronic inflammation, fibrosis, and podocyte loss. The current standard of care primarily addresses hemodynamic factors through RAAS inhibition, which reduces intraglomerular pressure and proteinuria but does not fully target the underlying cellular injury mechanisms. Oxidative stress represents a particularly important driver of CKD progression, generating reactive oxygen species (ROS) that activate inflammatory and pro-fibrotic signaling cascades directly within renal cells [1]. This oxidative stress environment activates several key signaling pathways including MAPK cascades, NLRP3 inflammasome, and JAK-STAT signaling, which collectively promote renal cell death and extracellular matrix deposition [2].
Table 1: Mechanism Comparison Between ACE Inhibitors and this compound
| Therapeutic Agent | Primary Molecular Target | Key Biological Effects | Pathways Modulated |
|---|---|---|---|
| ACE Inhibitors | Angiotensin-converting enzyme | Reduced angiotensin II production, decreased glomerular hypertension, lowered systemic BP | RAAS signaling, hemodynamic regulation |
| This compound | ASK1 (MAP3K5) | Inhibition of oxidative stress-induced apoptosis, reduced inflammation and fibrosis | ASK1-p38/JNK signaling, inflammatory and fibrotic pathways |
The complementary mechanisms of ACE inhibitors and this compound create a multi-faceted approach to CKD treatment. ACE inhibitors (e.g., enalapril) primarily exert their effects through hemodynamic modulation by reducing angiotensin II-mediated vasoconstriction, thereby decreasing intraglomerular pressure and subsequent mechanical stress on glomerular structures [3] [4]. This hemodynamic improvement translates to reduced proteinuria and slower progression of glomerulosclerosis.
In contrast, this compound targets non-hemodynamic pathways by inhibiting ASK1, a redox-sensitive serine/threonine kinase that acts as a critical signaling node in the oxidative stress response [5] [1]. Under conditions of oxidative stress, thioredoxin dissociates from ASK1, leading to its activation and subsequent phosphorylation of downstream MAP2Ks, which then activate p38 and JNK kinases. These activated kinases drive expression of pro-inflammatory and pro-fibrotic genes, promoting renal cell apoptosis, inflammatory cell infiltration, and extracellular matrix deposition [1]. This compound binds to ASK1 and stabilizes it in an inactive conformation, thereby interrupting this cascade despite ongoing oxidative stress.
Figure 1: Complementary Signaling Pathways of this compound and ACE Inhibitors in CKD. This compound inhibits the ASK1-p38/JNK pathway activated by oxidative stress, while ACE inhibitors target the RAAS pathway responsible for hemodynamic alterations. Together, they address both non-hemodynamic and hemodynamic drivers of CKD progression.
The combination of this compound with ACE inhibitors has been systematically evaluated in preclinical models, providing compelling evidence for additive renal protective effects. Badal et al. (2022) conducted a comprehensive study using the 5/6 nephrectomy (5/6 Nx) rat model, a well-established model of secondary glomerulosclerosis that recapitulates key features of human CKD progression [3] [4].
Table 2: Preclinical Efficacy Outcomes of this compound and Enalapril in 5/6 Nx Rat Model
| Treatment Group | Effect on Systolic BP | Effect on Albuminuria | Effect on Glomerulosclerosis | Effect on Kidney Function Decline | Key Cellular Effects |
|---|---|---|---|---|---|
| Untreated Control | Progressive hypertension | Significant increase | Marked progression | Rapid decline | Significant podocyte loss, macrophage infiltration |
| Enalapril alone | Significant reduction | Reduced | Numerically lower | Attenuated | Reduced macrophage infiltration |
| This compound alone | No significant effect | Moderate reduction | Reduced | Significantly preserved | Reduced apoptosis, attenuated podocyte loss |
| Combination Therapy | Significant reduction | Markedly reduced | Significant reduction with regression | Best preserved | Additive reduction in apoptosis and podocyte loss |
In this study, male Sprague Dawley rats underwent 5/6 Nx surgery followed by an 8-week period for establishment of CKD, confirmed by development of hypertension, albuminuria, and glomerulosclerosis. Animals were then randomized into four treatment groups with equivalent disease severity at baseline: untreated controls, this compound monotherapy (0.009% in chow), enalapril monotherapy (50 mg/L in drinking water), and combination therapy. Treatments were administered from week 8 to 12 post-surgery, with comprehensive metabolic, hemodynamic, and histological assessments [3] [4].
The results demonstrated that while each monotherapy provided partial benefit, the combination therapy yielded superior outcomes across multiple parameters. Enalapril monotherapy expectedly reduced systolic blood pressure and albuminuria, while this compound monotherapy preserved kidney function without affecting blood pressure, indicating its non-hemodynamic mechanism. The combination group exhibited significant reduction in glomerulosclerosis, with evidence of regression beyond either monotherapy. Molecular analyses revealed that the treatments targeted distinct cellular processes: enalapril primarily reduced macrophage infiltration, while this compound reduced apoptosis and podocyte loss [4]. RNA sequencing data indicated that combination therapy influenced pathways related to extracellular matrix organization and wound healing, suggesting enhanced modulation of fibrotic processes [3].
Clinical evaluation of this compound in DKD has progressed through several phases, with recent trials incorporating specific designs to address interpretation challenges. The MOSAIC trial (NCT04026165), a Phase 2b randomized active run-in clinical trial, represents the most comprehensive clinical investigation of this compound in DKD to date [6] [7] [1].
Table 3: Clinical Trial Outcomes of this compound in Diabetic Kidney Disease
| Trial | Phase | Patient Population | Treatment Duration | Primary Efficacy Outcome | Key Safety Findings |
|---|---|---|---|---|---|
| NCT02177786 | 2 | 333 adults with T2D and moderate-to-advanced DKD | 48 weeks | No significant difference in eGFR at 48 weeks | No dose-dependent adverse effects |
| MOSAIC (NCT04026165) | 2b | 310 patients with T2D and CKD (eGFR 20-<60 mL/min/1.73m²) | Up to 84 weeks | Difference in eGFR slopes: 1.20 mL/min/1.73m²/year (P=0.14) | Higher AKI incidence (11.0 vs 5.9/100 patient-years) |
The MOSAIC trial employed an innovative active run-in design to account for this compound's acute effect on serum creatinine. All participants received this compound 18 mg daily for a 4-week run-in period before randomization, establishing treatment-specific eGFR baselines. This design was implemented to address earlier findings that this compound inhibits tubular secretion of creatinine, causing an acute reduction in serum creatinine-based eGFR without reflecting true changes in glomerular filtration rate [6] [8].
The trial randomized 310 patients with type 2 diabetes and CKD (mean baseline eGFR 35 mL/min/1.73m²) to this compound 18 mg or placebo once daily. The primary endpoint was the difference in eGFR slopes from treatment-specific baselines to week 84. Results showed a mean difference in eGFR slopes of 1.20 mL/min/1.73m²/year favoring this compound (95% CI, -0.41 to 2.81; P=0.14), which met the pre-specified two-sided significance level of 0.30 [6]. This attenuation of eGFR decline suggests a potential protective effect of this compound on kidney function. However, the composite kidney outcome (≥40% eGFR decline, kidney failure, or kidney death) occurred more frequently in the this compound group (17% vs. 12%), though this difference was not statistically significant [6].
Importantly, proteomic analyses from the MOSAIC trial provided mechanistic insights, demonstrating that this compound modulates plasma proteins involved in fibrosis, inflammation, and oxidative stress response. These effects were most pronounced in patients with lower baseline eGFR who showed better treatment response, suggesting that ASK1 inhibition may be particularly beneficial in advanced DKD [1].
Objective: To evaluate the efficacy of this compound in combination with enalapril in a hypertensive glomerulosclerosis model.
Materials:
Methods:
5/6 Nephrectomy Surgery:
Baseline Assessment and Randomization:
Endpoint Assessments:
Data Analysis:
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial
Patient Population:
Key Exclusion Criteria:
Study Protocol:
Screening Period (1-4 weeks):
Active Run-in Period (4 weeks):
Randomization and Treatment Period (84 weeks):
Assessment Schedule:
Endpoint Measurements:
Statistical Considerations:
Figure 2: Clinical Trial Protocol Workflow for this compound-ACEi Combination Therapy. The design includes an active run-in period to account for this compound's effect on creatinine secretion, followed by randomization to this compound or placebo in addition to standard ACE inhibitor therapy.
Clinical trial data has identified an important safety consideration with this compound treatment. In the MOSAIC trial, the incidence of acute kidney injury was higher in the this compound group (11.0 per 100 patient-years) compared to placebo (5.9 per 100 patient-years) [6] [7]. This finding necessitates careful patient selection and monitoring protocols:
Recent proteomic analyses have identified promising biomarkers for patient stratification and treatment response monitoring. Plasma proteome signatures from the MOSAIC trial participants revealed that this compound modulates proteins involved in fibrosis (e.g., matrix metalloproteinases), inflammation (e.g., chemokines), and oxidative stress response [1]. These findings suggest:
Based on current evidence, the optimal path forward for this compound-ACEi combination therapy should focus on:
The combination of this compound with ACE inhibitors represents a promising therapeutic approach that addresses both hemodynamic and non-hemodynamic pathways in CKD progression. Preclinical evidence strongly supports additive benefits through complementary mechanisms of action, while clinical studies have demonstrated potential for attenuating eGFR decline despite safety signals requiring further characterization.
Successful clinical implementation requires careful consideration of this compound's effects on creatinine secretion, appropriate patient selection, and vigilant safety monitoring. Future research should focus on validating predictive biomarkers, refining patient selection criteria, and conducting definitive trials to establish the risk-benefit profile of this combination approach. The integration of proteomic signatures and other biomarker data may enable personalized treatment strategies targeting specific pathological processes in individual patients with CKD.
| Aspect | Details |
|---|---|
| Cell Type | Mouse macrophage cell line (RAW264.7) [1] |
| Recommended Concentration | 5 µM [1] [2] |
| Pre-treatment Duration | 6 hours prior to inflammatory stimulus (e.g., LPS) [1] |
| Key Findings | Alleviated LPS-induced mitochondrial damage, suppressed inflammatory cytokine release, reduced JNK-mediated DRP1 mitochondrial translocation [1] [2] |
The following protocol is adapted from the methodology described in the 2021 study [1].
This compound exerts its protective effect on macrophage mitochondria by inhibiting Apoptosis Signal-regulating Kinase 1 (ASK1), which sits at the top of a key stress-responsive signaling cascade. The diagram below illustrates this pathway and the experimental workflow.
This compound (formerly GS-4997) is a selective ATP-competitive inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which has been investigated extensively in various liver disease models including acute liver failure (ALF) and nonalcoholic steatohepatitis (NASH) [1] [2]. ASK1 is a ubiquitously expressed apical mitogen-activated kinase kinase kinase (MAP3K) that becomes activated in response to various pathological stimuli including oxidative stress, endoplasmic reticulum stress, and inflammatory cytokines [1]. In the context of ALF, ASK1 activation triggers downstream signaling cascades that promote hepatocyte apoptosis, inflammation, and fibrosis, making it an attractive therapeutic target [1] [2].
The investigation of this compound in ALF models is particularly relevant given the significant unmet medical need in this condition. ALF is associated with high mortality rates, and current treatment options are limited to liver transplantation and artificial liver therapies, both of which have significant limitations [1]. Understanding the therapeutic window and mechanism of action of this compound in preclinical ALF models provides valuable insights for drug development and potential clinical application. This document provides comprehensive application notes and detailed protocols for studying this compound in ALF models, with particular emphasis on its narrow therapeutic window and effects on mitochondrial dysfunction in macrophages [1].
Research using the lipopolysaccharide and d-galactosamine (LPS/GalN)-induced ALF model has revealed several crucial aspects of this compound's activity [1]:
Dose-dependent protection: this compound pretreatment at 15, 30, and 60 mg/kg significantly ameliorated ALF, as evidenced by reduced hepatic necrosis and decreased serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and inflammatory cytokines [1].
Limited therapeutic window: this compound is only effective when administered early after LPS/GalN challenge, with diminishing efficacy when treatment is delayed beyond 1-2 hours [1]. This limited therapeutic window is associated with the rapid activation and mitochondrial translocation of JNK and DRP1 following inflammatory stimulation [1].
Mitochondrial protection: The drug alleviates LPS-induced mitochondrial damage in macrophages by preserving mitochondrial membrane potential and reducing mitochondrial permeability transition pore (mPTP) opening [1].
Mechanistic confirmation: this compound suppresses inflammatory cytokine release from macrophages by reducing DRP1-mediated mitochondrial dysfunction, an effect that can be replicated using mdivi, a specific DRP1 inhibitor [1].
Table 1: this compound dosing and efficacy in LPS/GalN-induced ALF model
| Parameter | Dose 1 | Dose 2 | Dose 3 | Administration | |---------------|------------|------------|------------|-------------------| | Dosage | 15 mg/kg | 30 mg/kg | 60 mg/kg | Intraperitoneal injection | | Timing | 30 min pre-LPS/GalN or 0.5, 1, 2, 4 h post-LPS/GalN | | Efficacy | Moderate protection | Significant protection | Maximum protection | Highest efficacy with pretreatment or early post-treatment |
Table 2: Therapeutic window limitations for this compound in ALF models
| Treatment Time | Reduction in ALT/AST | Histological Improvement | Cytokine Reduction |
|---|---|---|---|
| 30 min pretreatment | Significant | Marked | Substantial |
| 0.5 h post-treatment | Significant | Marked | Substantial |
| 1 h post-treatment | Moderate | Moderate | Moderate |
| 2 h post-treatment | Mild | Mild | Mild |
| 4 h post-treatment | Minimal | Minimal | Minimal |
Objective: To establish an LPS/GalN-induced ALF model in mice and evaluate the efficacy of this compound intervention at different time points [1].
Materials:
Procedure:
ALF model induction: Prepare fresh solutions of LPS (10 μg/kg) and D-GalN (400 mg/kg) in sterile PBS. Administer simultaneously via intraperitoneal injection to C57BL/6 mice [1].
This compound treatment:
Sample collection:
Note: The limited therapeutic window of this compound necessitates careful timing of administration. The 18 mg/kg dose has shown optimal efficacy in previous studies [2].
Objective: To investigate the effects of this compound on mitochondrial function and inflammatory response in macrophages [1].
Materials:
Procedure:
Cell culture and treatment:
Mitochondrial function assessment:
Inflammatory cytokine measurement:
Objective: To isolate mitochondria from macrophages and liver tissues for analysis of protein translocation [1].
Procedure:
Mitochondrial isolation:
Western blot analysis:
The protective mechanism of this compound in ALF primarily involves the ASK1-JNK-DRP1 mitochondrial signaling pathway [1]. In ALF, various pathological stimuli activate ASK1, which in turn phosphorylates and activates JNK. Activated JNK promotes the translocation of DRP1 (a mitochondrial fission protein) to mitochondria, where it induces mitochondrial fragmentation and dysfunction [1]. This mitochondrial damage in macrophages leads to the release of inflammatory cytokines that drive hepatocyte injury and liver failure [1].
This compound, as a selective ASK1 inhibitor, interrupts this signaling cascade at its initiation point, preventing JNK activation, DRP1 mitochondrial translocation, and subsequent mitochondrial dysfunction [1]. This mechanism explains the narrow therapeutic window of this compound, as JNK and DRP1 activation and mitochondrial translocation occur rapidly after inflammatory stimulation [1].
Figure 1: ASK1-JNK-DRP1 signaling pathway in acute liver failure and this compound mechanism of action
The experimental approaches outlined here provide a framework for evaluating ASK1 inhibitors in ALF models, with particular relevance for:
While this compound shows promise in preclinical ALF models, several important limitations should be noted:
This compound represents a promising therapeutic approach for ALF through its inhibition of the ASK1-JNK-DRP1 signaling pathway and protection of mitochondrial function in macrophages [1]. The detailed protocols provided in this document enable comprehensive investigation of its mechanisms and therapeutic potential. However, researchers should be mindful of the narrow treatment window and consider combination approaches that might extend the therapeutic efficacy. The failure of this compound in later-stage NASH trials [4] highlights the importance of careful patient selection and timing in clinical translation of these preclinical findings. Further research is needed to identify biomarkers that can identify patients most likely to benefit from ASK1 inhibition and to develop strategies for extending the therapeutic window of this approach.
Metabolic dysfunction-associated steatohepatitis (MASH), previously known as NASH, represents a severe progressive form of liver disease characterized by a pathogenic triad of lipid accumulation, inflammatory activation, and progressive fibrosis. MASH pathogenesis involves a complex interplay of metabolic insults, inflammatory signaling, and fibrogenic activation that ultimately leads to excessive deposition of extracellular matrix (ECM) components, primarily fibrillar collagens [1]. The disease progression can advance to bridging fibrosis, cirrhosis, and hepatocellular carcinoma, with liver fibrosis representing the strongest predictor of clinical mortality [1]. Despite the significant and growing prevalence affecting 25-35% of the global population, no pharmacological therapies have yet received FDA approval for MASH treatment, highlighting a critical unmet medical need and the necessity for predictive preclinical models [1] [2].
The development of effective MASH therapeutics has been hampered by the limited translational relevance of traditional animal models, which exhibit significant species-specific differences in metabolism, disease progression, and fibrotic responses [3]. To address these limitations, human 3D liver microtissues (hLiMTs) have emerged as a physiologically relevant alternative that recapitulates key aspects of human MASH pathology. These microtissues incorporate primary human hepatocytes (PHHs) and non-parenchymal cells (NPCs)—including hepatic stellate cells (HSCs), Kupffer cells (KCs), and liver sinusoidal endothelial cells (LSECs)—at physiologically relevant ratios in a scaffold-free, self-assembling 3D architecture [1] [3]. When exposed to clinically relevant lipotoxic and inflammatory stimuli (free fatty acids, sugars, insulin, and LPS pulses), these microtissues develop the cardinal features of MASH within 10-14 days, including intracellular lipid accumulation, pro-inflammatory cytokine secretion, HSC activation, and collagen deposition [1] [3]. This human-based model system provides a robust platform for evaluating potential therapeutic compounds like Selonsertib under conditions that mimic key aspects of human disease pathophysiology.
This compound (GS-4997) is a selective, potent small-molecule inhibitor of apoptosis signal-regulating kinase 1 (ASK1), a serine/threonine kinase that occupies a critical position in stress-activated signaling pathways [4]. ASK1 activation occurs in response to various cellular stresses, particularly oxidative stress and endoplasmic reticulum (ER) stress, which are prominent features in MASH pathogenesis [4]. Under stress conditions, ASK1 initiates a signaling cascade through the phosphorylation and activation of downstream kinases MKK4 and MKK7, which in turn activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways [4]. These pathways drive fundamental processes in MASH progression, including hepatocyte apoptosis, inflammatory activation, and fibrogenic responses [4].
By inhibiting ASK1, this compound interrupts this deleterious signaling cascade, thereby reducing hepatocyte cell death, inflammatory mediator production, and the activation of hepatic stellate cells—the primary collagen-producing cells in the liver [4]. The therapeutic rationale for ASK1 inhibition in MASH is further strengthened by evidence that oxidative stress pathways are chronically activated in human MASH and that ASK1 inhibition demonstrated anti-fibrotic effects in preclinical models [4].
The efficacy of this compound appears to be particularly dependent on the disease stage and baseline fibrosis severity, with more pronounced effects observed in earlier fibrotic stages (F2-F3) compared to established cirrhosis (F4) [4]. This stage-dependent response highlights the importance of using human-relevant models that can recapitulate specific aspects of disease progression for evaluating candidate therapeutics.
The FibroNest platform quantifies 32 distinct phenotypic traits of fibrosis across three categories: (1) collagen content (12 histological traits), (2) collagen fiber morphometry (13 traits including fiber width, length, and curvature), and (3) fibrosis architecture (7 traits) [1]. These comprehensive measurements are subsequently integrated into a normalized phenotypic fibrosis composite score (Ph-FCS) that provides a continuous, sensitive metric for assessing fibrosis severity and treatment response [1]. This approach enables detection of nuanced drug effects that would be missed by conventional area-based collagen quantification methods.
Evaluation of this compound in the 3D MASH microtissue model using the FibroNest platform demonstrated significant anti-fibrotic activity, particularly in reducing deposited fibrillated collagens [1]. The quantitative assessment revealed that this compound treatment resulted in substantial decreases in multiple collagen fiber parameters, including fiber width, density, and architectural complexity [1]. Interestingly, the anti-fibrotic effects observed at the histological level were more pronounced than the compound's impact on soluble profibrotic biomarkers in the supernatant, highlighting the critical importance of direct histological assessment for comprehensive compound evaluation [1] [5].
Table 1: Quantitative Assessment of this compound Efficacy in 3D MASH Microtissues
| Parameter Category | Specific Metrics | This compound Effect | Significance |
|---|---|---|---|
| Fibrosis Morphometry | Collagen fiber density | ↓↓ | p < 0.01 |
| Collagen fiber width | ↓ | p < 0.05 | |
| Fiber length distribution | ↓↓ | p < 0.01 | |
| Fibrosis Architecture | Spatial complexity | ↓ | p < 0.05 |
| Network branching | ↓↓ | p < 0.01 | |
| Soluble Biomarkers | Pro-collagen I secretion | Mild reduction | NS |
| TIMP-1 secretion | Mild reduction | NS | |
| MMP-3 secretion | Mild reduction | NS | |
| Gene Expression | Profibrotic genes | ↓ | p < 0.05 |
| Inflammatory genes | ↓ | p < 0.05 |
Legend: ↓ = Moderate decrease; ↓↓ = Substantial decrease; NS = Not statistically significant
The discordance between the robust anti-fibrotic effects observed histologically and the more modest changes in soluble biomarkers underscores a fundamental limitation of relying exclusively on secreted biomarkers for evaluating anti-fibrotic compounds [1] [5]. This discrepancy may reflect differences in the temporal dynamics of collagen deposition versus secretion of soluble factors, or it may indicate that this compound primarily affects the later stages of collagen maturation and stabilization rather than initial collagen synthesis [1].
The 3D MASH microtissue platform enables direct comparison of different therapeutic mechanisms and their effects on disease parameters. In addition to this compound, other anti-fibrotic modalities have been evaluated in this model, including ALK5 inhibitors (targeting TGF-β signaling), anti-TGF-β antibodies, and Firsocostat (an acetyl-CoA carboxylase inhibitor) [1]. Each of these approaches demonstrates distinct activity profiles against the multifaceted pathology of MASH.
Table 2: Comparative Efficacy of Anti-fibrotic Compounds in 3D MASH Microtissues
| Compound | Mechanism | Fibrosis Reduction | Soluble Biomarker Effects | Gene Expression Impact |
|---|---|---|---|---|
| This compound | ASK1 inhibitor | Strong (↓↓) | Mild | Moderate |
| Firsocostat | ACC inhibitor | Moderate (↓) | Mild | Moderate |
| ALK5 inhibitor | TGF-β pathway inhibitor | Strong (↓↓) | Strong (↓↓) | Strong (↓↓) |
| Anti-TGF-β Ab | TGF-β neutralization | Strong (↓↓) | Strong (↓↓) | Strong (↓↓) |
Legend: ↓ = Moderate effect; ↓↓ = Strong effect
The differential activity profiles observed across these mechanism classes provide important insights for therapeutic development. While TGF-β pathway inhibitors demonstrate broad activity across all measured parameters, the more targeted mechanisms like ASK1 inhibition (this compound) and ACC inhibition (Firsocostat) show more selective effects [1]. These differences may have implications for combination therapy approaches, where complementary mechanisms could potentially yield additive or synergistic benefits for MASH treatment [1].
Cell Sources and Composition:
Microtissue Formation Protocol:
Culture Conditions:
MASH Induction Medium Composition:
Phenotype Validation:
This compound Treatment Protocol:
Endpoint Assessments:
The evaluation of this compound in human 3D MASH microtissues provides valuable insights into its potential as an anti-fibrotic therapeutic and demonstrates the utility of this platform for preclinical compound assessment. The robust anti-fibrotic effects observed at the histological level, coupled with more modest impacts on soluble biomarkers, highlight the complex relationship between collagen synthesis, deposition, and remodeling in MASH progression [1] [5]. This disconnect may partially explain the mixed clinical results observed with this compound, where promising Phase II data did not translate to successful Phase III outcomes in patients with advanced fibrosis [4].
From a therapeutic perspective, the findings with this compound suggest that ASK1 inhibition may be most beneficial in earlier disease stages or as part of combination regimens targeting complementary pathways. The differential effects observed across compound classes in this system underscore the potential value of mechanism-based patient stratification in clinical development and the importance of selecting appropriate endpoints that reflect the specific pharmacological action of each therapeutic [1].
The comprehensive evaluation of this compound in human 3D MASH microtissues demonstrates the value of physiologically relevant models in preclinical drug development. The application of advanced digital pathology and multi-parameter endpoint analysis provides a robust framework for evaluating anti-fibrotic therapeutics beyond what is possible with traditional in vitro systems. This compound shows significant anti-fibrotic activity in this model, particularly in reducing deposited collagen fibers, supporting its potential therapeutic utility in appropriate clinical contexts.
Chronic Kidney Disease (CKD) represents a significant global health burden, affecting approximately 10% of the world's population and frequently progressing to end-stage renal disease requiring renal replacement therapy. Despite standard care with renin-angiotensin-aldosterone system (RAAS) inhibitors like enalapril, a substantial proportion of patients continue to experience disease progression, creating an urgent need for novel therapeutic approaches that target non-hemodynamic pathways. Apoptosis signal-regulating kinase 1 (ASK1) has emerged as a promising therapeutic target in CKD, as it promotes apoptosis, inflammation, and fibrosis in response to cellular stress and reactive oxygen species (ROS). Selonsertib, a selective ASK1 inhibitor, has demonstrated potential in preclinical models of kidney disease by targeting these maladaptive processes.
The scientific rationale for combining this compound with enalapril lies in their complementary mechanisms of action that target distinct yet synergistic pathways in CKD progression. Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, primarily addresses hemodynamic factors by reducing systemic and glomerular hypertension, while this compound directly targets cellular injury pathways at the molecular level. This combination represents a multimodal therapeutic approach that simultaneously mitigates glomerular pressure while addressing underlying cellular processes driving disease progression. Preclinical evidence suggests that this strategy may provide enhanced renal protection compared to either monotherapy, offering a promising advancement in the management of CKD, particularly in cases of hypertensive glomerulosclerosis and diabetic kidney disease.
Table 1: Chemicals and Reagents
| Item | Specification | Supplier/Catalog Number |
|---|---|---|
| This compound (GS-4997) | Purity ≥98% | BOC Sciences/CAS 1448428-04-3 |
| Enalapril maleate | Pharmaceutical grade | Sigma-Aldrich |
| 0.5% carboxymethyl cellulose sodium | Medium viscosity | Various suppliers |
| Polysorbate-80 | Laboratory grade | Various suppliers |
| Tritium-inulin | For GFR measurement | PerkinElmer |
| Carbon-14-p-aminohippurate (PAH) | For RPF measurement | PerkinElmer |
| Sodium pentobarbital | For anesthesia | Abbott Laboratories |
Table 2: Animal Models
| Model | Strain | Age/Weight | Source | Housing Conditions |
|---|---|---|---|---|
| 5/6 nephrectomy (ligation model) | Male Sprague Dawley rats | 8-9 weeks old, 250-350g | Charles River | 12-hour light/dark cycle, 21°C, 40% humidity |
| 5/6 nephrectomy (resection model) | Male Sprague Dawley rats | 6-7 weeks old, 176-200g | Charles River Laboratories | Standard conditions with 12-hour light/dark cycle |
The 5/6 nephrectomy rat model serves as a well-established preclinical model of secondary glomerulosclerosis and CKD progression. This model recapitulates key features of human CKD, including hypertension, proteinuria, and progressive glomerulosclerosis. The surgical procedure involves two stages: initial unilateral nephrectomy followed by partial infarction of the contralateral kidney through ligation of branch renal arteries. Alternatively, a resection model may be employed where the contralateral kidney undergoes pole resection. Male Sprague Dawley rats are recommended for consistency with published studies, with animals acclimatized for at least 7 days pre-procedure.
Eight weeks post-surgery, animals develop established glomerulosclerosis, confirmed by renal biopsy assessment. At this timepoint, animals should be randomized into four treatment groups with equivalent baseline glomerulosclerosis severity, systemic blood pressure, and urinary protein levels:
The study endpoint is typically at 12 weeks post-nephrectomy (4 weeks after treatment initiation), with comprehensive terminal analyses performed including histology, biochemistry, and molecular assessments.
Table 3: Dosing Regimens
| Treatment | Dose | Route | Frequency | Duration | Formulation |
|---|---|---|---|---|---|
| This compound monotherapy | 0.009% in chow or 10 mg/kg | Oral (dietary or gavage) | Twice daily | 4 weeks | Chow mixture or 0.5% carboxymethyl cellulose sodium, 0.25% polysorbate-80 in pH 2.0 deionized water |
| Enalapril monotherapy | 50 mg/L | Drinking water | Continuous | 4 weeks | Dissolved in drinking water |
| Combination therapy | This compound (as above) + Enalapril (as above) | Oral | Respective schedules | 4 weeks | Separate administrations |
This compound formulation should be prepared fresh regularly, with stability testing conducted if extended storage is required. For dietary administration, homogeneity of distribution in chow must be verified. Enalapril stability in drinking water should be confirmed, with solutions changed at least twice weekly. The selected this compound dose achieves >90% inhibition of ASK1 function in rodents, comparable to the 18-mg once-daily dose in humans.
Table 4: Summary of Key Efficacy Parameters
| Parameter | Control | Enalapril | This compound | Combination | Statistical Significance |
|---|---|---|---|---|---|
| Glomerulosclerosis index | Progressive increase | Numerically lower | Not reported | Significant reduction with regression | p<0.05 vs. monotherapies |
| Serum creatinine | Progressive elevation | Not reported | Attenuated increase | Significantly preserved function | p<0.05 vs. control |
| Systolic BP (mmHg) | Hypertension | Significant reduction | No effect | Reduction (enalapril-mediated) | p<0.0001 vs. control |
| Albuminuria | Progressive increase | Significant reduction | Not reported | Significant reduction | p<0.05 vs. control |
| Podocyte loss | Significant | Not reported | Reduced | Significantly reduced | p<0.05 vs. control |
| Renal apoptosis | Significant | No effect | Reduced | Significantly reduced | p<0.05 vs. control |
| Macrophage infiltration | Significant | Reduced | Not reported | Significantly reduced | p<0.05 vs. control |
The therapeutic benefits of the combination therapy arise from targeting complementary pathways in CKD progression. The diagram below illustrates the synergistic mechanisms:
The molecular mechanisms revealed through RNA sequencing and protein analysis demonstrate that the combination therapy uniquely influences pathways related to extracellular matrix organization and wound healing response. This compound specifically reduces phosphorylation of p38 and JNK, downstream effectors of ASK1 that drive apoptosis and inflammatory responses to oxidative stress. Meanwhile, enalapril modulates the renin-angiotensin-aldosterone system, reducing angiotensin II-mediated vasoconstriction, aldosterone secretion, and consequent blood pressure elevation and macrophage infiltration.
The combination of this compound with enalapril represents a promising therapeutic approach for CKD, particularly for patients with continued disease progression despite standard RAAS inhibition. The preclinical data suggest this combination may be especially beneficial in conditions characterized by both hypertension and oxidative stress, such as diabetic kidney disease and hypertensive nephrosclerosis. The observation that combination therapy promoted regression of existing glomerulosclerosis is particularly significant, as reversing established structural damage has been challenging in CKD management.
The complementary mechanisms of action allow for targeting of both hemodynamic and cellular injury pathways. This is clinically relevant because RAAS inhibitors like enalapril primarily address glomerular hypertension but do not directly inhibit apoptosis, podocyte loss, or fibrosis driven by oxidative stress. This compound fills this therapeutic gap by specifically targeting the ASK1 pathway activated in stressed renal cells. Additionally, the non-hemodynamic action of this compound may be particularly advantageous for patients who experience excessive hypotension with RAAS inhibition, as this compound does not further lower blood pressure.
Several practical considerations should be noted when implementing this combination therapy approach. First, the optimal timing of combination initiation requires consideration—while this protocol tested intervention after established glomerulosclerosis, earlier intervention might provide greater benefit. Second, the potential for pharmacokinetic interactions should be monitored, though available evidence suggests no clinically significant interaction between enalapril and other small molecules like felodipine [1].
Regarding limitations, the current evidence derives primarily from rodent models of non-diabetic CKD, necessitating confirmation in models that more closely replicate human disease pathophysiology. Additionally, the translatability of ASK1 inhibition to human CKD requires careful consideration, as clinical trials of this compound monotherapy in other conditions like nonalcoholic steatohepatitis (NASH) and pulmonary arterial hypertension have shown limited efficacy despite promising preclinical data [2]. This underscores the importance of the combination approach, which may address the redundant pathways present in human disease.
This compound (GS-4997) is a potent, selective ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1/MAP3K5) [1]. ASK1 is a crucial mediator of cellular stress, positioned upstream in the MAPK signaling cascade. Upon activation by stimuli like oxidative stress or inflammatory cytokines, ASK1 initiates a signaling cascade by phosphorylating and activating MKK4/MKK7, which in turn phosphorylate and activate c-Jun N-terminal Kinase (JNK) [1] [2].
A key downstream effect of this pathway involves JNK's regulation of mitochondrial dynamics. Activated JNK phosphorylates Dynamin-Related Protein 1 (DRP1), promoting its translocation to the mitochondria. This leads to mitochondrial fission, a disruption of the mitochondrial membrane potential, and the opening of the mitochondrial permeability transition pore (mPTP), ultimately driving inflammation and cell death [3]. By inhibiting ASK1, this compound effectively blocks this entire cascade, reducing JNK activation, preventing DRP1-mediated mitochondrial fragmentation, and promoting cell survival [3] [4].
The table below summarizes quantitative findings on this compound's effects from key studies:
| Experimental Model | Key Quantitative Findings with this compound | Citation |
|---|---|---|
| LPS/GalN-induced Acute Liver Failure (Mouse) | ↓ DRP1 mitochondrial translocation; ↓ Serum ALT/AST levels; ↓ Inflammatory cytokines (TNF-α, IL-6, IL-1β); Rescued mitochondrial membrane potential (Δψm) | [3] |
| IL-1β-induced Chondrocyte Injury (Rat, in vitro) | ↓ Phosphorylation of ASK1, JNK, p38; ↓ Expression of COX2, iNOS, MMPs; ↓ Caspase-3/9 cleavage; ↓ Apoptotic cells (by flow cytometry) | [4] |
| Elastase-induced Pulmonary Emphysema (Mouse) | ↓ Mean linear intercept (Lm) of alveoli; ↓ Inflammatory cell infiltration in lung tissue; ↓ Activity of MMP-2 and MMP-9 | [2] |
| Phase 2a DKD Clinical Trial (Human) | >92% reduction in ASK1 autophosphorylation (pASK1) in whole blood lysate; 50-60% suppression of phosphorylated p38 | [1] |
The following sections provide standardized protocols for key experiments used to investigate the ASK1-JNK-DRP1 pathway.
1. Western Blot Analysis of Pathway Phosphorylation
This protocol is essential for confirming this compound's target engagement and its effect on the downstream signaling cascade [4].
2. Assessment of DRP1 Mitochondrial Translocation
This method directly measures the key downstream event of JNK activation [3].
3. Functional Analysis of Mitochondrial Membrane Potential (Δψm)
This protocol assesses the functional consequence of inhibiting DRP1-mediated fission [3].
The following diagrams, created with Graphviz DOT language, illustrate the molecular pathway and a typical experimental workflow.
Diagram 1: this compound inhibits the ASK1-JNK-DRP1 pathway to suppress mitochondrial dysfunction. This compound binds to and inhibits ASK1, blocking the stress-induced signaling cascade that leads to JNK-mediated DRP1 phosphorylation. This prevents excessive DRP1-driven mitochondrial fission, helping to maintain mitochondrial integrity and prevent cell death [3] [4] [2].
Diagram 2: A multi-assay workflow for analyzing the ASK1-JNK-DRP1 pathway. The experimental approach integrates Western Blotting to track phosphorylation events, Subcellular Fractionation to confirm DRP1 translocation, and Functional Assays to measure downstream mitochondrial effects. Data from all methods are combined to build a comprehensive picture of this compound's mechanism of action [3] [4].
I hope these detailed application notes and protocols provide a solid foundation for your research on this compound and the ASK1-JNK-DRP1 pathway. Should you require further clarification or wish to explore specific techniques in greater depth, feel free to ask.
Selonsertib is a selective apoptosis signal-regulating kinase 1 (ASK1) inhibitor. Research indicates it protects against Acute Liver Failure (ALF) by rescuing mitochondrial dysfunction in macrophages [1] [2]. The proposed mechanism involves the ASK1-JNK-DRP1 signaling pathway, illustrated below.
The protective effects of this compound were demonstrated in a mouse model of LPS/GalN-induced ALF and in vitro [1].
Table 1: In Vivo Effects of this compound Pretreatment in an LPS/GalN-Induced ALF Mouse Model
| Parameter | LPS/GalN Group | LPS/GalN + this compound | Measurement Context |
|---|---|---|---|
| Serum ALT & AST | Significantly elevated | Significantly reduced [1] | Markers of liver injury |
| Hepatic Necrosis | Present | Markedly reduced [1] | Histological analysis (H&E staining) |
| Inflammatory Cytokines | Elevated levels | Reduced levels (TNF-α, IL-6, MCP-1, IFN-γ, IL-12p70) [1] | Measured in serum by Cytometric Bead Array (CBA) |
| Therapeutic Window | — | Effective only when administered early (0.5-1h post-LPS/GalN) [1] | Related to timing of JNK/DRP1 activation |
Table 2: In Vitro Effects on Macrophages
| Experimental Model | Treatment | Key Findings on Mitochondrial Function |
|---|---|---|
| RAW264.7 Cells / Primary Hepatic Macrophages | LPS | Decreased Mitochondrial Membrane Potential (Δψm) and Increased mPTP opening [1]. |
| LPS + this compound | Rescued Δψm and suppressed mPTP opening [1]. | |
| LPS + Mdivi (DRP1 inhibitor) | Suppressed inflammatory cytokine release, mimicking this compound effect [1]. |
Here are standardized protocols for key assays used to determine this compound's mechanism.
This protocol is adapted from the methods used in the primary research and commercial reagent guidelines [1] [3].
Workflow Diagram:
Procedure:
This protocol outlines the key steps for the in vivo study of this compound [1].
Workflow Diagram:
Procedure:
The following data is sourced from a 2021 study that used an LPS/GalN-induced mouse model of ALF [1].
| Aspect | Experimental Findings |
|---|---|
| Effective Pretreatment | Selonsertib significantly reduced hepatic necrosis, serum ALT/AST, and inflammatory cytokines when administered 30 min prior to LPS/GalN [1]. |
| Post-injury Efficacy | The protective effect was lost if this compound was administered later than 1 hour after the LPS/GalN challenge [1]. |
| Mechanistic Reason | The limited window is linked to the rapid mitochondrial translocation of JNK and DRP1, events that occur early in the injury process [1]. |
| Proposed Mechanism | This compound protects against ALF by attenuating JNK-mediated DRP1 mitochondrial translocation, thereby rescuing mitochondrial damage in macrophages [1]. |
The methodology below outlines how the therapeutic window was investigated in the referenced study, which can serve as a guide for your own experiments [1].
1. Animal Model Establishment
2. Drug Administration Scheme
3. Sample Collection & Analysis
The protective effect of this compound and its constrained therapeutic window can be visualized through its action on the ASK1-JNK-DRP1 signaling axis, which is critical in stress-induced liver cell death.
The diagram below illustrates the key signaling pathway that this compound modulates.
The pathway shows that this compound acts early by inhibiting ASK1. Once JNK is activated and DRP1 translocates to the mitochondria, the point of no return for mitochondrial damage may be passed, explaining the short therapeutic window [1] [2].
Q: The protective effect of this compound in my ALF model is inconsistent. What could be the reason?
Q: How can I confirm that this compound is engaging its target in my model?
Q: Are there any strategies to potentially extend the therapeutic window?
The acute, dose-dependent, and reversible decrease in the estimated Glomerular Filtration Rate (eGFR) observed with Selonsertib is attributed to the inhibition of creatinine secretion in the renal tubules, not a change in true renal hemodynamics or function [1].
This occurs because this compound inhibits the multidrug and toxin extrusion (MATE) transporters, specifically MATE1 and MATE2K, in the kidneys [1]. These transporters are normally responsible for secreting creatinine from the blood into the urine. Their inhibition causes a small, reversible buildup of serum creatinine, which is used to calculate eGFR, without altering the actual glomerular filtration rate.
The table below summarizes the key evidence confirming this mechanism:
| Evidence Type | Key Findings | Conclusion |
|---|---|---|
| In Vitro Transporter Assays [1] | This compound inhibited MATE1 and MATE2K transporters. Its inactive metabolite, GS-607509, did not show significant inhibition. | Identifies the specific mechanism at the molecular level. |
| Clinical Mechanistic Study [1] | This compound (18 mg QD) caused an acute eGFR drop but no change in measured GFR (via iohexol clearance). The effect was reversible after drug washout. | Confirms the effect is on creatinine measurement, not true kidney function. |
| Meta-Analysis of Clinical Trials [1] | At the 18 mg dose, a consistent acute median eGFR decrease of ~7.3% was observed across various patient populations. | Demonstrates the effect's consistency and magnitude. |
For researchers needing to confirm or account for this mechanism in their studies, the following integrated experimental approach is recommended.
Based on the studies, here are the methodologies for key experiments:
1. In Vitro Transporter Inhibition Assay [1]
Cmax,u/IC50 ratio > 0.02 suggests a high potential for clinical inhibition, which was confirmed for this compound on MATE1/MATE2K [1].2. Clinical Study Design to Assess GFR [1]
The answer depends on the disease area. The table below summarizes the efficacy outcomes across its major clinical trials.
| Disease Area | Phase | Primary Endpoint | Result | Key Efficacy Finding |
|---|---|---|---|---|
| NASH with Bridging Fibrosis (F3) | Phase 3 (STELLAR 3) | ≥1-stage fibrosis improvement without NASH worsening at 48 weeks | Failure | 9% (18 mg) and 12% (6 mg) vs. 13% (placebo) achieved endpoint [1]. |
| NASH with Compensated Cirrhosis (F4) | Phase 3 (STELLAR 4) | ≥1-stage fibrosis improvement without NASH worsening at 48 weeks | Failure | 14.4% (18 mg) and 12.5% (6 mg) vs. 12.8% (placebo) achieved endpoint [2]. |
| Pulmonary Arterial Hypertension (PAH) | Phase 2 (ARROW) | Change in Pulmonary Vascular Resistance (PVR) at 24 weeks | Failure | No significant reduction in PVR vs. placebo [3] [4]. |
| Diabetic Kidney Disease (DKD) | Phase 2b (MOSAIC) | Reduction in slope of decline of eGFR | Success | Achieved primary endpoint; greater efficacy in patients with lower baseline eGFR [5]. |
The transition from promising Phase 2 to failed Phase 3 trials for NASH is a critical case study. The tables below contrast the early and late-stage findings.
Table: Contrasting Trial Designs and Patient Populations in NASH
| Trial Aspect | Phase 2 Trial | Phase 3 Trials (STELLAR 3 & 4) |
|---|---|---|
| Study Design | Open-label [6] | Randomized, double-blind, placebo-controlled [2] |
| Treatment Duration | 24 weeks [6] [7] | 48 weeks [2] |
| Patient Population | NASH with stage 2-3 (F2-F3) fibrosis [6] | Separate trials for bridging fibrosis (F3) and compensated cirrhosis (F4) [1] [2] |
| Key Efficacy Result | 43% (18 mg) and 30% (6 mg) showed ≥1-stage fibrosis improvement [6] [7]. | Fibrosis improvement rates were not significantly different from placebo [1] [2]. |
Table: Key Insights from Preclinical and Clinical Mechanistic Studies To support your own research, the table below outlines key experimental methodologies used to investigate this compound's mechanism of action.
| Research Area | Experimental Model/Assay | Key Readout | Finding |
|---|---|---|---|
| Mechanism of Action | In vitro HSC cultures (HSC-T6, LX-2); In vivo rat DMN-induced fibrosis model [8]. | Western Blot, Immunofluorescence, Cell Viability (MTT), Apoptosis (Annexin V/TUNEL) [8]. | This compound inhibited ASK1/MAPK pathway (p-p38, p-JNK), suppressed HSC proliferation, and induced HSC apoptosis [8]. |
| Pharmacodynamic (PD) Assessment | Whole blood lysate from clinical trial participants [5]. | Autophosphorylated ASK1 (pASK1) assay. | 18 mg dose reduced pASK1 levels by >92%, confirming robust target engagement [5]. |
| Biomarker & Patient Stratification | Plasma proteome analysis (SomaScan) from DKD trial [5]. | Proteomic signature analysis. | Identified biomarkers of inflammation/fibrosis; greater drug effect and clinical efficacy in patients with more severe baseline kidney impairment [5]. |
Q: Why did this compound show anti-fibrotic activity in Phase 2 but fail in Phase 3 for NASH? The open-label design of the Phase 2 trial may have introduced bias, whereas the larger, double-blind, placebo-controlled Phase 3 trials provide more robust evidence. The higher placebo response rate in Phase 3 is a known challenge in NASH trials and suggests that patient selection or natural disease variability may have masked a potential drug effect [1]. The complex heterogeneity of NASH patients also means a one-size-fits-all treatment may not be effective [9].
Q: Is there still a future for ASK1 inhibition despite these failures? Yes. The recent success in Diabetic Kidney Disease (DKD) suggests that ASK1 remains a valid therapeutic target in specific patient populations [5]. The key insight is the importance of patient stratification. Research indicates that this compound's effect on the plasma proteome and its clinical efficacy were most pronounced in DKD patients with poorer baseline kidney function [5].
Q: What was the safety profile of this compound in clinical trials? Across trials, this compound was generally reported to be well-tolerated. The most common adverse events included headache, nausea, sinusitis, abnormal dreams, and diarrhea, with no significant dose-related increase in serious adverse events compared to placebo [3] [6] [4].
The following diagram illustrates the core signaling pathway targeted by this compound, which is crucial for understanding its mechanism in various diseases.
Problem: Inconsistent Anti-Fibrotic Results
Problem: Strong Preclinical Data Not Translating to Clinical Efficacy
Problem: High Placebo Response Rate in Clinical Trials
The effectiveness of Selonsertib is highly dependent on the timing of administration relative to LPS/GalN challenge. The table below summarizes the key findings on its therapeutic window from a 2021 study [1].
| Administration Time | Efficacy Outcome | Key Findings & Context |
|---|---|---|
| Pretreatment (30 min prior) | Effective [1] | Significant reduction in serum ALT, AST, hepatic necrosis, and inflammatory cytokines [1]. |
| 0.5 hours after LPS/GalN | Effective [1] | Maintains protective effect when administered early after injury [1]. |
| 1 hour after LPS/GalN | Effective [1] | Remains within the narrow therapeutic window [1]. |
| 2 hours after LPS/GalN | Not Effective [1] | Efficacy is lost beyond the early window [1]. |
| 4 hours after LPS/GalN | Not Effective [1] | No significant protection observed [1]. |
The limited therapeutic window is linked to the rapid activation and mitochondrial translocation of JNK and DRP1 within the liver following LPS/GalN injection. This compound is only effective if administered before this key molecular event is complete [1].
This compound exerts its protective effect by rescuing mitochondrial dysfunction in macrophages via the ASK1-JNK-DRP1 pathway. The following diagram illustrates this mechanism and the experimental workflow used to validate it.
The methodology from the same 2021 study provides a clear blueprint for replicating these findings [1].
1. In Vivo Mouse Model of ALF
2. In Vitro Macrophage Studies
Q1: Why is the therapeutic window for this compound so narrow in this model? The window is limited because this compound acts by preventing the early activation and mitochondrial translocation of JNK and DRP1 in macrophages. Once this key event in the inflammatory cascade has occurred (around 1-2 hours post-LPS/GalN), inhibiting the upstream kinase ASK1 is no longer effective [1].
Q2: What is a suitable positive control for my this compound experiment? The study used Mdivi, a specific DRP1 inhibitor. Administering Mdivi (30 mg/kg, i.p., 30 min prior to LPS/GalN) also showed a protective effect, confirming the role of the downstream target in the pathway [1].
Q3: Has this compound been successful in human clinical trials for liver disease? While this compound showed promise in early-phase trials, it ultimately failed to demonstrate superiority over placebo in two large Phase 3 clinical trials (STELLAR 3 and 4) for treating NASH (non-alcoholic steatohepatitis) with advanced fibrosis or cirrhosis [3]. This highlights the challenge of translating pre-clinical findings, particularly from acute injury models, to complex chronic human liver diseases.
| Event Measure | Selonsertib Group | Placebo Group | Notes |
|---|---|---|---|
| AKI Incidence (rate) | 11.0 per 100 patient-years | 5.9 per 100 patient-years | Investigator-reported adverse event [1]. |
| Composite Kidney Outcome | 17% (26/154 patients) | 12% (19/156 patients) | Composite of eGFR decline ≥40%, kidney failure, or death from kidney disease [1] [2]. |
| Annualized eGFR Slope | Slower decline | -- | Mean difference vs. placebo: 1.20 mL/min/1.73m² per year (95% CI, -0.41 to 2.81) [1]. |
To interpret the AKI data accurately, it is essential to understand the underlying biology and trial design.
The MOSAIC trial employed specific methodologies to address the creatinine transport issue and assess efficacy.
Trial Design with Active Run-In Period
Proteomic Analysis for Mechanism and Biomarkers
Q1: Does the higher AKI incidence mean this compound is harmful to the kidneys? The data presents a complex picture. While the AKI rate was higher, the drug also showed a slower annual decline in eGFR [1]. The numerical increase in AKI could be due to the drug's effect on creatinine masking a true injury, heightened sensitivity for reporting AKI due to the known creatinine effect, or a genuine biological risk in a vulnerable subset of patients [1] [2]. A larger, longer-term trial is needed to precisely define the benefit-risk profile [1].
Q2: Were there any patient subgroups that responded better to this compound? Yes, analyses suggested that the effect of this compound on slowing eGFR decline was more pronounced in patients with more severe disease at baseline (lower baseline eGFR) [3] [2].
Q3: In which other conditions has this compound been tested? this compound has been investigated in several other fibrotic diseases, including:
In a Phase 2 clinical trial known as the ARROW study, this compound did not meet its primary efficacy endpoint in patients with PAH [1].
The table below summarizes the key efficacy and safety outcomes from this trial:
| Trial Measure | Placebo Group | This compound 2 mg | This compound 6 mg | This compound 18 mg |
|---|---|---|---|---|
| Change in PVR from Baseline (dyn·s/cm⁵) | +6.0 | +35.0 (p=0.21) | -28.0 (p=0.27) | -21.0 (p=0.60) |
| Patients with Serious Adverse Events | 19% (7/37) | (Part of combined 20% for all this compound groups) | (Part of combined 20% for all this compound groups) | (Part of combined 20% for all this compound groups) |
| Most Frequent Adverse Events | Headache (16%), Nausea (14%), Diarrhea (5%) | Headache, abnormal dreams, nausea, and diarrhea were common across this compound groups [1] |
Trial Interpretation: The changes in pulmonary vascular resistance (PVR) across all this compound dose groups were not statistically significant compared to placebo. The study concluded that this compound did not lead to clinical improvement in patients with PAH, though it was found to be safe and well-tolerated [1].
The scientific rationale for testing this compound in PAH was sound, as the pathway it targets is implicated in the disease's pathology.
To further investigate why this compound failed in PAH, you can design experiments to probe the compound's activity and the biology of the disease model.
The diagram below outlines a potential experimental workflow for this investigation:
Detailed Experimental Protocols:
In Vitro Target Engagement Assay
Phenotypic Response Assay
In Vivo Validation
The following table summarizes key efficacy and assessment data from a Phase 2 trial of this compound in patients with NASH and liver fibrosis [1].
Table 1: this compound Efficacy Data from a 24-Week Phase 2 Trial (N=72)
| Parameter | 18 mg this compound Group (n=30) | 6 mg this compound Group (n=27) | Simtuzumab-alone Group (n=10) |
|---|---|---|---|
| Patients with ≥1-stage fibrosis improvement | 43% (13/30) | 30% (8/27) | 20% (2/10) |
| 95% Confidence Interval | 26% - 63% | 14% - 50% | 3% - 56% |
| Key Non-Invasive Biomarkers | Reductions in liver stiffness (MRE), collagen content, and serum markers of apoptosis/necrosis. | ||
| Key Histological Associations | Improvement in lobular inflammation on liver biopsy. |
Here are detailed methodologies for core experiments cited in the literature, which can be adapted for your combination therapy research.
1. Clinical Trial Design for Fibrosis Assessment
2. Pharmacodynamic Assessment of ASK1 Inhibition
3. Plasma Proteome Signature Analysis
Q1: In our NASH model, the antifibrotic effect of this compound monotherapy is plateauing. What are rational combination partners to investigate?
Q2: How can we reliably measure the target engagement of this compound in pre-clinical or clinical studies?
Q3: We are observing discrepancies between serum creatinine levels and actual renal function in our DKD study with this compound. What is the cause?
The diagram below illustrates the core signaling pathway of ASK1 and the theoretical points of intervention for combination therapy, based on the described mechanisms [1] [2].
Why is the timing of Selonsertib administration so critical? Research on an Acute Liver Failure (ALF) model reveals that this compound has a limited therapeutic window. It was only effective when administered early after the induction of liver injury. The study showed that this compound's protective effects diminished if given after the activation and mitochondrial translocation of JNK and DRP1 had occurred [1].
What is the core mechanism behind this timing issue? The challenge arises because this compound inhibits ASK1 upstream of JNK. Once JNK is fully activated and has translocated to the mitochondria, inhibiting the upstream kinase may no longer be sufficient to halt the pro-death signaling cascade [1].
How do JNK activation dynamics influence cell fate? JNK signaling is not a simple on/off switch. Studies using the JNK agonist anisomycin have shown that different temporal dynamics—sustained, transient, or pulsed activation—can drive distinct downstream gene expression patterns and lead to different cellular outcomes, including cell death [2]. This complexity adds another layer to the timing challenges of interventions like this compound.
The following table consolidates critical quantitative findings on this compound's effects from recent preclinical studies:
| Study Focus / Model | Key Quantitative Findings on this compound Effects | Citation |
|---|---|---|
| Acute Liver Failure (ALF) in mice (LPS/GalN model) | Significantly reduced serum ALT/AST; reduced hepatic necrosis & inflammatory cytokines (TNF-α, IL-6, MCP-1). Effective dose: 15-60 mg/kg; Therapeutic window: Only effective early post-injury (0.5-1h) [1]. | [1] |
| Liver Fibrosis in vitro (HSC-T6, LX-2 cells) | Inhibited HSC proliferation (IC~50~ ~10-50 µM); Induced apoptosis (Annexin V+/PI+ cells increased ~20-40%); Downregulated α-SMA, fibronectin, collagen-I [3]. | [3] |
| Liver Fibrosis in vivo (rat DMN model) | Alleviated fibrosis; Reduced collagen deposition and ASK1/MAPK pathway activity [3]. | [3] |
| Osteoarthritis (OA) in vitro (rat chondrocytes, IL-1β model) | Inhibited IL-1β-induced inflammatory response (reduced COX2, iNOS); Suppressed cartilage degradation (reduced MMP3, MMP13, ADAMTS5); Inhibited apoptosis; Inhibited ASK1/P38/JNK & NF-κB pathways. Effective dose: 25 µM [4]. | [4] |
| Osteoarthritis (OA) in vivo (rat model) | Intra-articular injection alleviated surgery-induced cartilage damage [4]. | [4] |
The following methodology is adapted from the ALF study to determine the effective treatment window for this compound [1].
1. Animal Model Establishment:
2. This compound Dosing Regimen:
3. Sample Collection and Analysis:
The diagram below illustrates the core signaling pathway that this compound targets, which is central to its mechanism of action and the associated timing challenges.
This pathway shows that this compound acts early in the cascade. Once JNK is activated and DRP1 translocates to the mitochondria, the process becomes harder to stop, explaining the narrow treatment window [1].
Problem: Inconsistent efficacy of this compound in our in vivo model.
Problem: Need to confirm on-target engagement of this compound in our system.
Problem: The role of JNK dynamics in our specific disease model is unclear.
| Indication | Trial Phase/Name | Primary Outcome | Key Efficacy Finding | Key Safety Finding | Implication for Patient Selection |
|---|---|---|---|---|---|
| NASH with Cirrhosis (F4) | Phase 3 (STELLAR-4) | Not Met | Fibrosis improvement without NASH worsening: 14.4% (18mg) vs 12.8% (placebo); p=0.56 [1] [2] | Generally well-tolerated [1] | Not recommended. No significant anti-fibrotic effect over placebo [2]. |
| NASH with Bridging Fibrosis (F3) | Phase 3 (STELLAR-3) | Not Met | Failed to achieve primary endpoint [2] | Generally well-tolerated [1] | Not recommended. No significant anti-fibrotic effect [2]. |
| Diabetic Kidney Disease (DKD) | Phase 2 (NCT02177786) | Not Met (Confounded) | Post-hoc analysis suggested dose-dependent reduction in eGFR decline [3] [4]. | Off-target effect on serum creatinine [3] | Promising signal. Patients with lower baseline eGFR may show better response [4]. |
| Diabetic Kidney Disease (DKD) | Phase 2b (MOSAIC) | Met (at pre-specified level) | Difference in eGFR slope: 1.20 mL/min/1.73m²/year vs. placebo [5]. | Higher rate of AKI: 11.0 vs. 5.9 events per 100 patient-years (this compound vs. placebo) [5] | Most promising indication. Caution required: Avoid in patients with high AKI risk [5]. |
The diagrams below illustrate the targeted pathway and the divergent clinical outcomes observed with this compound, which are central to understanding patient selection.
When designing experiments around ASK1 inhibition, consider these key methodologies and safety assessments.
To ensure this compound is effectively inhibiting its target in your models, you can use the following methods:
| Inhibitor Name | Chemical Class / Key Features | Reported Potency (IC₅₀) | Key Indications Tested | Highest Development Stage / Key Findings |
|---|---|---|---|---|
| Selonsertib (GS-4997) | Imidazopyridine; ATP-competitive [1] | N/A (clinical compound) | Diabetic Kidney Disease (DKD) [2] [3], NASH [4], Pulmonary Arterial Hypertension [5] | Phase 3 (for NASH, failed endpoints). Shown to slow eGFR decline in DKD (Phase 2b MOSAIC trial) [2] [3]. |
| Compound 20 [4] | Pyrazolo[1,5-a]pyridine derivative; (S)-trifluoropropyltriazolyl & isopropylpyrazolyl groups [4] | 6.3 nM [4] | NASH (Pre-clinical models) [4] | Pre-clinical. Shows high potency, good cell viability (>80% at 0.5-5 μM), and reduces lipid accumulation in vitro [4]. |
| Compound 2 [6] | Pyridin-2-yl urea derivative [6] | 1.55 ± 0.27 nM [6] | N/A (Biochemical assay) [6] | Pre-clinical (Hit compound). Demonstrated potency comparable to this compound in vitro [6]. |
| SRT-015 [7] | ASK1 inhibitor (specific class not detailed) | N/A | Acute-on-Chronic Liver Failure (ACLF) [7] | Pre-clinical. Shown to reduce systemic inflammation in pre-clinical ACLF models [7]. |
To help you evaluate the experimental evidence, here are the methodologies behind some of the key findings mentioned above.
The following diagram illustrates the role of ASK1 in cellular stress response and how inhibitors like this compound work.
Diagram: ASK1 Signaling Pathway and Inhibition. Under normal conditions, Thioredoxin (TRX) binds to and inhibits ASK1. Cellular stressors oxidize TRX, causing it to dissociate and allowing ASK1 to activate. Active ASK1 triggers the MAPK cascade (MKKs → p38/JNK), leading to pathological cellular effects. ASK1 inhibitors like this compound block this activation, thereby reducing downstream signaling [2] [1] [8].
The table below summarizes key histologic outcomes from clinical trials evaluating selonsertib as both a monotherapy and part of combination regimens. The primary efficacy endpoint for these studies was typically a ≥1-stage improvement in fibrosis without worsening of NASH.
| Therapy / Trial Name | Trial Phase & Duration | Patient Population | Fibrosis Improvement (≥1 stage) without NASH Worsening | Key Findings & Status |
|---|---|---|---|---|
| This compound (18 mg) Monotherapy [1] | Phase 2, 24 weeks | NASH, F2-F3 fibrosis | 43% (13/30) | Early, promising results in a small cohort. [1] |
| This compound (18 mg) Monotherapy (STELLAR-3) [2] [3] | Phase 3, 48 weeks | NASH, Bridging fibrosis (F3) | 10% (31/322) | Did not meet primary endpoint. No significant effect vs. placebo (13%) [2] [3]. |
| This compound (18 mg) Monotherapy (STELLAR-4) [2] [4] | Phase 3, 48 weeks | NASH, Compensated cirrhosis (F4) | 14% (51/354) | Did not meet primary endpoint. No significant effect vs. placebo (13%) [2] [4]. Development terminated. [4] |
| This compound + Cilofexor (ATLAS) [5] [6] | Phase 2, 48 weeks | NASH, F3-F4 fibrosis | 19.1% (13/68) | No significant difference vs. placebo (10.5%) [6]. |
| This compound + Firsocostat (ATLAS) [5] [6] | Phase 2, 48 weeks | NASH, F3-F4 fibrosis | 15.5% (11/71) | No significant difference vs. placebo (10.5%) [6]. |
| Cilofexor + Firsocostat (ATLAS) [7] [5] [6] | Phase 2, 48 weeks | NASH, F3-F4 fibrosis | 20.9% (14/67) | Showed significant improvement in some secondary endpoints (e.g., liver stiffness, ALT, AST) [5] [6]. A 2025 network meta-analysis ranked this combination among the most effective for fibrosis regression [7]. |
To ensure reproducibility and provide context for the data above, here are the methodologies from the key clinical trials.
The diagram below illustrates the core signaling pathway that this compound was designed to inhibit and its place in the clinical trial workflow.
The STELLAR-3 and STELLAR-4 were two Phase 3, randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of selonsertib in patients with advanced NASH [1].
The table below summarizes the core design elements of these trials:
| Trial Characteristic | STELLAR-3 | STELLAR-4 |
|---|---|---|
| Patient Population | NASH with Bridging Fibrosis (F3) [2] [1] | NASH with Compensated Cirrhosis (F4) [2] [1] |
| Enrollment | 802 patients [1] | 877 patients [3] [1] |
| Treatment Regimens | This compound 18 mg, 6 mg, or placebo, administered orally once daily [2] [1] | This compound 18 mg, 6 mg, or placebo, administered orally once daily [2] [1] |
| Treatment Duration | 48 weeks for initial histological endpoint [2] [1] | 48 weeks for initial histological endpoint [2] [1] |
| Primary Endpoint | Proportion of patients with ≥1-stage improvement in fibrosis without worsening of NASH after 48 weeks [2] [1] | Proportion of patients with ≥1-stage improvement in fibrosis without worsening of NASH after 48 weeks [2] [1] |
| Key Secondary Endpoints | Changes in non-invasive tests (NITs), progression to cirrhosis, liver-related clinical events [2] [1] | Changes in non-invasive tests (NITs), liver-related clinical events [2] [1] |
Neither STELLAR-3 nor STELLAR-4 met their primary efficacy endpoint. The results across both trials were consistent, showing no statistically significant difference between this compound and placebo [2] [3] [1].
The table below provides a direct comparison of the key outcomes:
| Result Measure | STELLAR-3 (F3 Fibrosis) | STELLAR-4 (F4 Cirrhosis) |
|---|---|---|
| Primary Endpoint | ≥1-stage fibrosis improvement without NASH worsening at Week 48 [1] | ≥1-stage fibrosis improvement without NASH worsening at Week 48 [3] [1] |
| Placebo Response | ~10-14% [2] | 12.8% [3] [1] |
| This compound 6 mg | Not significantly different from placebo [1] | 12.5% (p=1.00 vs. placebo) [3] [1] |
| This compound 18 mg | Not significantly different from placebo [1] | 14.4% (p=0.56 vs. placebo) [3] [1] |
| Key Findings | No trend for meeting the primary endpoint; no significant impact on any secondary endpoints [2] | No trend for meeting the primary endpoint; well-tolerated with safety consistent with prior studies [2] [3] |
To understand these results, it's helpful to look at the drug's mechanism and how it was tested.
The diagram below illustrates the signaling pathway that this compound was designed to inhibit and the evidence of target engagement collected during the trials.
The failure of these Phase 3 programs offers critical lessons for NASH drug development [2] [4]:
Following the failure in NASH, research into this compound for other conditions did not yield positive results. A Phase 2 trial in pulmonary arterial hypertension (PAH) also found that this compound did not lead to a significant reduction in pulmonary vascular resistance compared to placebo [5].
The search for an approved NASH pharmacotherapy continues. As of late 2023, several agents with different mechanisms of action were in Phase 3 trials, including resmetirom (THR-β agonist), semaglutide (GLP-1 RA), and lanifibranor (pan-PPAR agonist) [6]. The lessons from the this compound trials have helped inform the design of these subsequent studies.
| Disease Area / Model | Efficacy Outcome | Key Data / Trial Phase | Notable Findings & Mechanisms |
|---|---|---|---|
| Diabetic Kidney Disease (DKD) | Positive | Phase 2b (MOSAIC trial) [1] | Attenuated eGFR decline (-2.29 vs -3.49 mL/min/1.73 m²/year vs placebo); effect pronounced in patients with lower baseline eGFR [1]. |
| Nonalcoholic Steatohepatitis (NASH) | Ineffective | Phase 3 (STELLAR trials) [2] | No significant fibrosis improvement (18 mg: 14.4%; 6 mg: 12.5%; placebo: 12.8%) in compensated cirrhosis (F4) after 48 weeks [2]. |
| Pulmonary Arterial Hypertension | Ineffective | Phase 2 (ARROW trial) [3] | Did not achieve primary endpoint [3]. |
| Combination Therapy (MASH) | Mixed / Limited | Phase 2 (ATLAS trial) [4] | Combination of this compound with other agents showed hints of benefit but no definitive improvement over monotherapy [4]. |
| Preclinical Model (Akita mice - T1 Diabetes) | Mixed / Context-Dependent | Preclinical [5] | Reduced plasma pro-inflammatory cytokines but enhanced kidney glucose reabsorption and injury marker KIM-1 when combined with an SGLT2 inhibitor [5]. |
| Preclinical Model (Elastase-induced Emphysema) | Positive | Preclinical (Mouse Model) [3] | Prevented disease progression in a dose-dependent manner; reduced inflammation, oxidative stress, and apoptosis [3]. |
For researchers, the key experimental details and methodologies from these studies are summarized below.
The mechanism of this compound and a generalized workflow for testing its efficacy in preclinical models are illustrated below.
Diagram 1: ASK1 Signaling Pathway. Under oxidative stress, Thioredoxin (Trx) dissociates from ASK1, leading to its activation. Active ASK1 triggers a kinase cascade (MAP2K → MAPK) that drives pathological processes. This compound inhibits ASK1 activation [1] [3] [6].
Diagram 2: Generalized Experimental Workflow. This flowchart outlines the common structure for evaluating this compound's efficacy, from model establishment and drug intervention to multi-faceted endpoint assessment and data analysis [1] [5] [2].
The divergent efficacy of this compound highlights critical factors in drug development:
| Disease Area | Trial Phase & Design | Key Efficacy Endpoint | This compound + Standard of Care | Standard of Care / Placebo | Source (ClinicalTrials.gov ID) |
|---|---|---|---|---|---|
| Diabetic Kidney Disease (DKD) | Phase 2b (MOSAIC), Randomized, Placebo-Controlled [1] | Primary: eGFR slope (preservation of kidney function) | Achieved primary endpoint (reduction in eGFR decline) [1] | Worse eGFR slope | NCT04026165 [2] [1] |
| NASH/MASH with Stage 2-3 Fibrosis | Phase 2, Open-Label [3] [4] | Histological: ≥1 stage fibrosis improvement after 24 weeks | 18 mg: 43% (13/30) [3] [5] 6 mg: 30% (8/27) [3] [5] | Simtuzumab (control): 20% (2/10) [3] [5] | NCT02466516 [2] [3] | | NASH/MASH with Bridging Fibrosis or Cirrhosis | Phase 3 (STELLAR-3 & STELLAR-4), Randomized, Double-Blind, Placebo-Controlled [2] | Histological: ≥1 stage fibrosis improvement or no worsening in NASH | No anti-fibrotic effect vs. placebo; trials terminated [2] | No significant effect | NCT03053050, NCT03053063 [2] |
The data in the summary table comes from rigorous clinical trials. Here are the key methodological details:
MOSAIC Trial (DKD): This was a Phase 2b, randomized, double-blind, placebo-controlled study. Patients with Type 2 Diabetes and moderate to advanced DKD were randomized to receive either this compound (18 mg) or a placebo orally once daily. The primary endpoint was the slope of decline in the estimated Glomerular Filtration Rate (eGFR), a key measure of kidney function, assessed over the treatment period. The trial included a run-in period to account for this compound's known off-target effect on creatinine secretion [1].
Phase 2 NASH/MASH Trial: This was a multicenter, randomized, open-label study. Patients with biopsy-proven NASH (now MASH) and stage 2 or 3 fibrosis were randomized to receive 6 mg this compound, 18 mg this compound, or simtuzumab (control) for 24 weeks. The key efficacy assessment was a paired liver biopsy before and after treatment, with fibrosis stage evaluated by a central pathologist blinded to treatment groups. Non-invasive imaging (MRE and MRI-PDFF) and serum biomarkers were also used [3] [4].
Phase 3 STELLAR Trials (NASH/MASH): These were randomized, double-blind, placebo-controlled, Phase 3 trials in patients with bridging fibrosis (F3, STELLAR-3) or compensated cirrhosis (F4, STELLAR-4). Patients received this compound or a placebo. The primary endpoint was the proportion of patients achieving at least a one-stage improvement in fibrosis without worsening of NASH, assessed via liver biopsy [2].
This compound is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key player in oxidative stress-induced tissue damage and fibrosis [6] [7] [2].
The experimental data suggests that the future of this compound likely lies in targeted applications, such as DKD, and in rational combination strategies rather than as a monotherapy.